Thiophene-2-carbothioamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
thiophene-2-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NS2/c6-5(7)4-2-1-3-8-4/h1-3H,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXYHAPUCGQOBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353210 | |
| Record name | 2-Thiophenecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20300-02-1 | |
| Record name | 2-Thiophenecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20300-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiophenecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | thiophene-2-carbothioamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physical and Chemical Properties of Thiophene-2-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene-2-carbothioamide is a sulfur-containing heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its thiophene ring structure, coupled with the reactive carbothioamide group, makes it a versatile building block for the synthesis of a wide array of novel compounds with diverse biological activities and material properties.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential applications in drug development, supported by diagrams to illustrate key processes and potential mechanisms of action.
Core Physical and Chemical Properties
This compound is a white to off-white crystalline solid at room temperature.[2] It is generally insoluble in water but exhibits solubility in various organic solvents.[2] A summary of its key physical and chemical properties is presented in the tables below.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₅NS₂ | [2] |
| Molecular Weight | 143.23 g/mol | [3] |
| Appearance | White to yellow to green powder/crystal | |
| Melting Point | 101-106 °C | [2] |
| Boiling Point | 260 °C | |
| Density | 1.357 g/cm³ | |
| pKa (Predicted) | 12.56 ± 0.29 | |
| Solubility | Insoluble in water; Soluble in organic solvents | [2] |
Table 2: Spectroscopic Data (Predicted and from Related Compounds)
| Spectrum | Predicted/Observed Peaks and Interpretation |
| ¹H NMR | Signals for three aromatic protons on the thiophene ring are expected. Based on substituted thiophenes, the chemical shifts would likely appear between δ 7.0 and 8.0 ppm. The two protons of the -NH₂ group would appear as a broad singlet. |
| ¹³C NMR | Five distinct carbon signals are anticipated. The carbon of the C=S group is expected to be significantly downfield (around δ 198-209 ppm, based on other thioamides).[4] Four signals corresponding to the carbons of the thiophene ring are expected in the aromatic region (approximately δ 125-150 ppm). |
| FT-IR (cm⁻¹) | Characteristic peaks are expected for N-H stretching (around 3400-3200 cm⁻¹), C-H stretching of the aromatic ring (around 3100 cm⁻¹), C=C stretching of the thiophene ring (around 1600-1400 cm⁻¹), and a strong band for the C=S stretching (thioamide band, typically around 1300-1100 cm⁻¹). The C-S stretching of the thiophene ring is expected in the 900-650 cm⁻¹ region.[5] |
| Mass Spec (m/z) | The molecular ion peak [M]⁺ is expected at m/z = 143. Common fragmentation patterns for thiophene derivatives involve the cleavage of the side chain and fragmentation of the thiophene ring. |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for reproducible research.
Synthesis of this compound
A common method for the synthesis of this compound involves the thionation of the corresponding amide, Thiophene-2-carboxamide, using Lawesson's reagent.
Materials:
-
Thiophene-2-carboxamide
-
Lawesson's reagent
-
Anhydrous 1,2-dimethoxyethane (DME)
-
Silica gel for column chromatography
-
Petroleum ether
-
Ethyl acetate
-
Nitrogen gas supply
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve Thiophene-2-carboxamide (1 equivalent) in anhydrous DME in a round-bottom flask under a nitrogen atmosphere.
-
Add Lawesson's reagent (0.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any solid byproducts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.
Synthesis Workflow for this compound
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed for the purity analysis of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically in the 254-320 nm range for thiophene derivatives).
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase, filter through a 0.22 µm syringe filter, and inject.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile compounds.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split/splitless injection of the sample dissolved in a volatile organic solvent.
-
Temperature Program: An optimized temperature gradient to ensure good separation of the analyte from any impurities.
-
MS Detection: Scan mode to obtain the full mass spectrum for identification, or selected ion monitoring (SIM) for enhanced sensitivity in quantification.
Potential Biological Activities and Signaling Pathways
While research on this compound is ongoing, studies on structurally related thiophene-2-carboxamide derivatives have revealed a broad spectrum of biological activities, suggesting potential therapeutic applications. These activities include anticancer, antioxidant, and antibacterial effects.[6]
Anticancer Activity: Several thiophene-2-carboxamide derivatives have demonstrated cytotoxic effects against various cancer cell lines.[7] The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[2] Some derivatives have been shown to inhibit key enzymes involved in cancer progression, such as Janus kinase 2 (JAK2), protein tyrosine phosphatase 1B (PTP1B), and vascular endothelial growth factor receptor 2 (VEGFR-2).[7][8]
Immune Response Modulation: Recent studies have shown that certain benzo[b]thiophene-2-carboxamide derivatives can act as agonists for the Stimulator of Interferon Genes (STING) pathway. Activation of STING triggers an innate immune response, leading to the production of type I interferons and other pro-inflammatory cytokines, which can be beneficial in cancer immunotherapy.
Below is a generalized diagram illustrating a potential mechanism of action for a thiophene-2-carboxamide derivative as an anticancer agent, based on the activities of its analogues.
Potential Anticancer Mechanism of Action
Conclusion
This compound is a compound of significant interest with a rich chemical profile and promising potential for applications in both medicinal chemistry and materials science. This guide has provided a detailed overview of its physical and chemical properties, along with established protocols for its synthesis and analysis. While the direct biological activities of this compound are still under investigation, the diverse and potent effects of its structural analogues highlight the importance of this scaffold in the development of new therapeutic agents. Further research into this compound and its derivatives is warranted to fully elucidate their mechanisms of action and to explore their potential in addressing unmet medical needs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. rsc.org [rsc.org]
- 5. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 6. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of Novel Thiophene-2-carbothioamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiophene ring, a versatile sulfur-containing heterocycle, continues to be a cornerstone in the design of novel therapeutic agents. When functionalized as a thiophene-2-carbothioamide, this scaffold gives rise to a class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the latest research on these derivatives, focusing on their anticancer and antimicrobial properties. We present a compilation of quantitative data, detailed experimental methodologies, and a visual representation of the key signaling pathways modulated by these promising compounds.
Anticancer Activity: Targeting Key Pathways in Malignancy
This compound derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of crucial signaling pathways and the induction of programmed cell death.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of various novel this compound and closely related carboxamide derivatives, presenting their half-maximal inhibitory concentration (IC50) values against different cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 2b | Hep3B (Liver Carcinoma) | 5.46 | [1] |
| 2d | Hep3B (Liver Carcinoma) | 8.85 | [1] |
| 2e | Hep3B (Liver Carcinoma) | 12.58 | [1] |
| MB-D2 | A375 (Melanoma) | ~11.74 (at 100 µM) | [2] |
| MB-D2 | HT-29 (Colon Carcinoma) | ~30.6 (at 100 µM) | [2] |
| MB-D2 | MCF-7 (Breast Cancer) | ~38.93 (at 100 µM) | [2] |
| Compound 1312 | SGC-7901 (Gastric Cancer) | 0.340 | [3] |
| Thiophene Carboxamide 5 | HepG-2 (Liver Carcinoma) & HCT-116 (Colon Carcinoma) | Potent (specific IC50 not provided) | [3] |
| Thiophene Carcinoma 21 | HepG-2 (Liver Carcinoma) & HCT-116 (Colon Carcinoma) | Potent (specific IC50 not provided) | [3] |
Key Signaling Pathways in Anticancer Activity
Several thiophene-2-carboxamide derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels that tumors need to grow and metastasize.[2][4] By blocking the ATP binding site of the VEGFR-2 tyrosine kinase domain, these compounds inhibit its autophosphorylation and downstream signaling, ultimately leading to a reduction in tumor vascularization.
Caption: VEGFR-2 signaling inhibition by this compound derivatives.
A significant mechanism of anticancer action for these derivatives is the induction of apoptosis, or programmed cell death. Evidence suggests that these compounds can trigger the intrinsic apoptotic pathway by causing mitochondrial depolarization, leading to the release of cytochrome c and the subsequent activation of caspase cascades.[2]
Caption: Intrinsic apoptosis pathway induced by this compound derivatives.
Experimental Protocols for Anticancer Assays
This colorimetric assay is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
This compound derivative
-
Cancer cell lines (e.g., HepG2, A549, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with serial dilutions of the this compound derivative and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]
This assay quantifies the activity of key executioner caspases in the apoptotic pathway.
Materials:
-
This compound derivative
-
Cancer cell lines
-
Caspase-Glo® 3/7 Assay kit
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and allow them to attach overnight.
-
Treat cells with the test compound at concentrations around its IC50 value for a predetermined time (e.g., 24 hours).
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Express the results as a fold change in caspase activity compared to the vehicle-treated control.[2]
Antimicrobial Activity: A New Frontier in Combating Drug Resistance
This compound derivatives have also emerged as promising candidates in the fight against microbial infections, demonstrating activity against a variety of bacterial and fungal strains.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected this compound and related derivatives against various microorganisms.
| Compound Class | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Thiophene-2-carboxylic acid thioureides | Staphylococcus aureus (multi-drug resistant) | 125 - 500 | [5] |
| Thiophene-2-carboxylic acid thioureides | Bacillus subtilis | 7.8 - 125 | [5] |
| Thiophene-2-carboxylic acid thioureides | Gram-negative clinical strains | 31.25 - 250 | [5] |
| Thiophene-2-carboxylic acid thioureides | Candida albicans | 31.25 - 62.5 | [5] |
| N-(4-methylpyridin-2-yl)thiophene-2-carboxamides | ESBL-producing E. coli | Good activity (specific MICs not detailed in abstract) | [6] |
| Spiro–indoline–oxadiazole derivative | Clostridium difficile | 2 - 4 | [7] |
Proposed Antimicrobial Mechanism of Action
While the exact mechanisms of action for many novel this compound derivatives are still under investigation, several potential targets have been proposed. For some thiophene derivatives, inhibition of essential bacterial enzymes, such as DNA gyrase and D-alanine ligase, has been suggested.[7][8] Furthermore, disruption of the bacterial cell membrane integrity is another plausible mechanism.[8]
Caption: Potential mechanisms of antimicrobial action for this compound derivatives.
Experimental Protocol for Antimicrobial Susceptibility Testing
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound derivative
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.
-
Prepare an inoculum of the test microorganism and adjust its concentration to a 0.5 McFarland standard.
-
Add the standardized inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[5]
Conclusion
Novel this compound derivatives represent a promising and versatile scaffold for the development of new therapeutic agents. Their demonstrated efficacy against various cancer cell lines and microbial pathogens, coupled with their diverse mechanisms of action, underscores their potential to address significant unmet medical needs. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and scientists in the field, facilitating further exploration and development of this important class of compounds. Continued investigation into the structure-activity relationships and the precise molecular targets of these derivatives will be crucial in optimizing their therapeutic potential and advancing them towards clinical applications.
References
- 1. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
Spectroscopic Profile of Thiophene-2-carbothioamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Thiophene-2-carbothioamide (C₅H₅NS₂), a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of publicly accessible, detailed experimental spectra for this specific molecule, this document presents a combination of available mass spectrometry data and theoretically predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics. These predictions are based on the analysis of structurally analogous compounds and established principles of spectroscopic interpretation. Furthermore, this guide outlines standardized experimental protocols for the acquisition of this data, serving as a practical reference for researchers.
Core Spectroscopic Data
The spectroscopic data for this compound is summarized below. The mass spectrometry data is based on available database information, while the NMR and IR data are predicted based on typical values for similar chemical structures.
| Spectroscopic Technique | Parameter | Value/Range |
| ¹H NMR | Chemical Shift (δ) | ~7.0-8.0 ppm (thiophene ring protons), ~8.0-9.5 ppm (thioamide -NH₂ protons) |
| ¹³C NMR | Chemical Shift (δ) | ~125-150 ppm (thiophene ring carbons), ~190-200 ppm (thioamide C=S carbon) |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3300-3100 (N-H stretch), ~1650-1600 (C=C stretch, thiophene), ~1550-1450 (N-H bend), ~1350-1150 (C=N stretch), ~850-700 (C-S stretch) |
| Mass Spectrometry | Molecular Ion [M]⁺ | m/z 143 |
| Key Fragments | m/z 126 ([M-NH]⁺), 111 ([M-S]⁺), 84 ([C₄H₄S]⁺) |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and data integrity. The following are generalized protocols applicable to the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-15 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
Sample Preparation:
-
Prepare a dilute solution of this compound (typically 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
Data Acquisition (Electron Ionization - EI):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 200-250 °C.
-
GC Conditions (if applicable): Use a suitable capillary column (e.g., DB-5ms) with a temperature program that allows for the elution of the compound.
Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.
Thiophene-2-carbothioamide: A Technical Guide to its Corrosion Inhibition Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential of Thiophene-2-carbothioamide and its derivatives as corrosion inhibitors, particularly for mild steel in acidic environments. Thiophene-based compounds have demonstrated significant promise in mitigating corrosion due to the presence of sulfur and nitrogen heteroatoms and the aromatic thiophene ring, which facilitate strong adsorption onto metal surfaces. This document collates and presents key quantitative data from various studies, details the experimental methodologies for evaluation, and illustrates the underlying mechanisms of action. The information is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel corrosion inhibitors.
Introduction
Corrosion is a pervasive issue across numerous industries, leading to significant economic losses and safety concerns. The use of organic corrosion inhibitors is a widely adopted and effective strategy to protect metallic materials from degradation. Among the various classes of organic inhibitors, thiophene derivatives have garnered considerable attention. The unique electronic structure of the thiophene ring, combined with the presence of heteroatoms, allows for the formation of a stable, protective film on the metal surface, thereby impeding the corrosion process. This compound, in particular, and its closely related analogues such as 2-acetylthiophene thiosemicarbazone, are of significant interest due to their multiple adsorption centers which can effectively interact with vacant d-orbitals of iron atoms.[1]
Mechanism of Corrosion Inhibition
The primary mechanism by which thiophene derivatives, including this compound, inhibit corrosion is through adsorption onto the metal surface. This adsorption process can be classified as physisorption, chemisorption, or a combination of both.
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.
-
Chemisorption: This is a stronger form of adsorption involving the sharing or transfer of electrons from the inhibitor molecule to the vacant d-orbitals of the metal atoms, forming a coordinate covalent bond. The presence of sulfur and nitrogen atoms with lone pairs of electrons, as well as the π-electrons of the thiophene ring, make these molecules excellent electron donors for chemisorption.[2][3]
The adsorbed inhibitor molecules form a protective barrier that isolates the metal from the corrosive environment, thus reducing the rate of both anodic and cathodic reactions. The effectiveness of this protective film is influenced by factors such as the concentration of the inhibitor, temperature, and the nature of the corrosive medium.[1][4]
Caption: Logical flow of the corrosion inhibition process by this compound.
Quantitative Data on Inhibition Performance
The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE), which can be determined using various experimental techniques. The following tables summarize the quantitative data for thiophene derivatives, providing insights into the potential performance of this compound.
Table 1: Inhibition Efficiency of Thiophene Derivatives from Weight Loss Measurements
| Inhibitor | Metal | Corrosive Medium | Concentration | Temperature (K) | Inhibition Efficiency (%) | Reference |
| 2-Acetylthiophene Thiosemicarbazone (2-AT) | Mild Steel | 1 M HCl | 0.5 mM | 303 | 96.6 | [1][4] |
| 2-Acetylthiophene Thiosemicarbazone (2-AT) | Mild Steel | 1 M HCl | 0.5 mM | 313 | 92.3 | [4] |
| 2-Acetylthiophene Thiosemicarbazone (2-AT) | Mild Steel | 1 M HCl | 0.5 mM | 323 | 87.5 | [4] |
| 2-Acetylthiophene Thiosemicarbazone (2-AT) | Mild Steel | 1 M HCl | 0.5 mM | 333 | 81.2 | [4] |
| 2-Ethylamine Thiophene | Steel | 0.5 M H₂SO₄ | 5 x 10⁻³ M | 298 | 98 | [5] |
| 5-tert-butoxythiophene-2-carbaldehyde phenylhydrazone (TBCP) | Steel | 0.5 M H₂SO₄ | 5 x 10⁻³ M | 298-353 | 87 | [6] |
Table 2: Electrochemical Parameters for Thiophene Derivatives
| Inhibitor | Metal | Corrosive Medium | Concentration | Icorr (µA/cm²) | Ecorr (mV vs SCE) | Rct (Ω·cm²) | Cdl (µF/cm²) | IE (%) | Reference |
| Thiophene | Mild Steel | 0.5 M HCl | Blank | 1120 | -480 | - | - | - | [7] |
| Thiophene | Mild Steel | 0.5 M HCl | 0.05 M | 100 | -495 | - | - | 91 | [7] |
| Triphenyltin2–thiophene carboxylate | Steel | 1 M HCl | Blank | 950 | -488 | 48 | 110 | - | [8] |
| Triphenyltin2–thiophene carboxylate | Steel | 1 M HCl | 10⁻³ M | 25 | -490 | 1250 | 25 | 97 | [8] |
Experimental Protocols
The evaluation of corrosion inhibitors involves a combination of gravimetric and electrochemical methods, often supplemented by surface analysis and computational studies.
Caption: A typical experimental workflow for evaluating corrosion inhibitors.
Weight Loss (Gravimetric) Method
This is a straightforward and widely used method to determine the corrosion rate and inhibition efficiency.
-
Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with various grades of emery paper, washed with distilled water, degreased with a solvent like acetone, and dried.[4]
-
Initial Weighing: The initial weight of each coupon is accurately recorded using an analytical balance.
-
Immersion: The coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without different concentrations of the inhibitor for a specified period (e.g., 1 to 24 hours) at a constant temperature.[4]
-
Final Weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products, washed, dried, and re-weighed.
-
Calculations: The weight loss, corrosion rate (CR), and inhibition efficiency (IE%) are calculated using the following equations:
-
Weight Loss (ΔW) = W_initial - W_final
-
CR = ΔW / (A * t) (where A is the surface area and t is the immersion time)
-
IE% = [(CR_blank - CR_inh) / CR_blank] * 100 (where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively).
-
Electrochemical Measurements
Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism. A standard three-electrode setup is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).
This technique measures the current response of the working electrode to a controlled change in its potential.
-
Stabilization: The working electrode is immersed in the test solution until a stable open-circuit potential (OCP) is reached.
-
Polarization: The potential is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: The resulting Tafel plots (log of current density vs. potential) are extrapolated to determine the corrosion potential (Ecorr) and corrosion current density (Icorr). The inhibition efficiency is calculated as:
-
IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] * 100
-
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.
-
Setup: The experiment is performed at the stable OCP.
-
AC Signal: A small amplitude AC voltage (e.g., 10 mV) is applied over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is often represented as Nyquist and Bode plots. An equivalent electrical circuit is used to model the interface and extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate the formation of a protective film. The inhibition efficiency can be calculated from the Rct values:
-
IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100
-
Surface Analysis
Techniques like Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), and X-ray Photoelectron Spectroscopy (XPS) are used to visualize the metal surface and confirm the formation of a protective inhibitor film. SEM images can clearly show the difference between a corroded surface and a surface protected by the inhibitor.[1][4]
Quantum Chemical Calculations
Density Functional Theory (DFT) is a computational method used to correlate the molecular structure of the inhibitor with its inhibition efficiency.[4][9] Key parameters calculated include:
-
E_HOMO (Highest Occupied Molecular Orbital Energy): Higher values indicate a greater tendency to donate electrons to the metal surface.
-
E_LUMO (Lowest Unoccupied Molecular Orbital Energy): Lower values suggest a greater ability to accept electrons from the metal.
-
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap generally correlates with higher inhibition efficiency.
-
Dipole Moment (μ): A higher dipole moment may enhance the adsorption of the inhibitor on the metal surface.
Conclusion
This compound and its derivatives have demonstrated significant potential as effective corrosion inhibitors for metals in acidic media. Their high inhibition efficiencies are attributed to their ability to adsorb strongly onto the metal surface, forming a protective barrier. The presence of sulfur, nitrogen, and the thiophene ring provides multiple active centers for adsorption. The experimental and theoretical data presented in this guide underscore the promising nature of these compounds for industrial corrosion protection applications. Further research focusing on optimizing their structure and performance under various conditions is warranted.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jofamericanscience.org [jofamericanscience.org]
- 8. researchgate.net [researchgate.net]
- 9. nchr.elsevierpure.com [nchr.elsevierpure.com]
The Therapeutic Potential of Thiophene-2-carbothioamide and Its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiophene ring, a sulfur-containing five-membered heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of a multitude of pharmacologically active compounds. Among its myriad derivatives, thiophene-2-carbothioamide and its analogs have garnered significant attention for their broad spectrum of biological activities. This technical guide provides an in-depth review of the synthesis, biological evaluation, and mechanisms of action of these promising compounds, with a focus on their anticancer and antimicrobial properties.
Anticancer Activity
Thiophene-2-carboxamide derivatives have emerged as a significant class of anticancer agents, demonstrating cytotoxicity against a wide array of cancer cell lines. Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and angiogenesis.
Inhibition of Key Kinases
A primary mechanism through which thiophene derivatives exert their anticancer effects is the inhibition of crucial protein kinases. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Several thiophene-3-carboxamide derivatives have been identified as potent VEGFR-2 inhibitors.[1] For instance, compound 14d from a series of novel thiophene-3-carboxamide derivatives showed significant VEGFR-2 inhibitory activity with an IC50 value of 191.1 nM.[1] Fused thienopyrrole and pyrrolothienopyrimidine scaffolds have also yielded potent dual inhibitors of VEGFR-2 and AKT, another key kinase in cell survival pathways.[2]
Disruption of Microtubule Dynamics
Microtubules, dynamic polymers of α- and β-tubulin, are critical for cell division, making them an attractive target for cancer therapy. Thiophene-based compounds have been shown to interfere with tubulin polymerization. Certain thiophene carboxamide derivatives act as biomimetics of Combretastatin A-4 (CA-4), a potent tubulin polymerization inhibitor.[3] These compounds bind to the colchicine-binding site on β-tubulin, disrupting microtubule formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4]
Induction of Apoptosis
A common outcome of the anticancer activity of thiophene-2-carboxamide analogs is the induction of apoptosis, or programmed cell death. This is often achieved through the activation of caspases, a family of proteases that execute the apoptotic process. Studies have shown that treatment with these compounds leads to an increase in the activity of caspase-3 and caspase-7, key executioner caspases.[5]
Quantitative Anticancer Data
The following tables summarize the in vitro anticancer activity of selected thiophene-2-carboxamide analogs, presenting their half-maximal inhibitory concentrations (IC50) against various cancer cell lines.
Table 1: Anticancer Activity of Thiophene-2-Carboxamide Analogs
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2b | Hep3B | 5.46 | [3] |
| 2d | Hep3B | 8.85 | [3] |
| 2e | Hep3B | 12.58 | [3] |
| 3b | HepG2 | 3.105 | [2] |
| 3b | PC-3 | 2.15 | [2] |
| 4c | HepG2 | 3.023 | [2] |
| 4c | PC-3 | 3.12 | [2] |
| 14d | HCT116 | Not specified, potent | [1] |
| 14d | MCF7 | Not specified, potent | [1] |
| 14d | PC3 | Not specified, potent | [1] |
| 14d | A549 | Not specified, potent | [1] |
| Compound 1312 | SGC-7901 | 0.340 | [4] |
| Compound 1312 | HT-29 | 0.360 | [4] |
| Compound 1312 | EC-9706 | 3.170 | [4] |
Antimicrobial Activity
In addition to their anticancer properties, this compound and its analogs have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.
Broad-Spectrum Activity
Studies have revealed that newly synthesized 2-thiophene carboxylic acid thioureides are active against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[6] The minimum inhibitory concentrations (MICs) for these compounds against Gram-negative clinical strains ranged from 31.25 to 250 µg/mL, while antifungal activity was observed with MICs between 31.25 and 62.5 µg/mL.[6]
Activity Against Resistant Strains
The emergence of multidrug-resistant (MDR) pathogens poses a significant global health threat. Thiophene-based heterocycles have shown promise in combating these challenging infections. For example, a spiro-indoline-oxadiazole derivative of thiophene displayed high activity against Clostridium difficile, with MIC values of 2 to 4 μg/ml.[7] Furthermore, N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues have been identified as effective agents against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli.[8]
Quantitative Antimicrobial Data
The following table summarizes the in vitro antimicrobial activity of selected this compound analogs, presenting their minimum inhibitory concentrations (MIC) against various microbial strains.
Table 2: Antimicrobial Activity of this compound Analogs
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| Thiophene carboxylic acid thioureides | Gram-negative clinical strains | 31.25 - 250 | [6] |
| Thiophene carboxylic acid thioureides | Candida albicans | 31.25 - 62.5 | [6] |
| Thiophene carboxylic acid thioureides | Bacillus subtilis | 7.8 - 125 | [6] |
| Thiophene carboxylic acid thioureides | Multi-drug resistant Staphylococcus aureus | 125 - 500 | [6] |
| Spiro-indoline-oxadiazole 17 | Clostridium difficile | 2 - 4 | [7] |
| Compound S1 | Bacillus subtilis | 0.81 (µM/ml) | [6] |
| Compound S1 | Staphylococcus aureus | 0.81 (µM/ml) | [6] |
| Compound S1 | Escherichia coli | 0.81 (µM/ml) | [6] |
| Compound S1 | Salmonella typhi | 0.81 (µM/ml) | [6] |
| Compound S4 | Aspergillus niger | 0.91 (µM/ml) | [6] |
| Compound S4 | Candida albicans | 0.91 (µM/ml) | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the evaluation of this compound and its analogs.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, A375) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[5]
-
Compound Treatment: Prepare serial dilutions of the thiophene-2-carboxamide derivative in complete medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing various concentrations of the test compound. Include vehicle and positive controls. Incubate for another 24-72 hours.[5]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 490-570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5]
Apoptosis Detection: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioners of apoptosis.
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a suitable density and allow them to attach overnight.[5]
-
Compound Treatment: Treat the cells with the thiophene-2-carboxamide derivative at concentrations around its IC50 value for a predetermined time (e.g., 24 hours).[5]
-
Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well.[5]
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.[5]
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.[5]
-
Data Analysis: Express the results as a fold change in caspase activity compared to the vehicle-treated control.[5]
Kinase Inhibition Assay: VEGFR-2
This assay determines the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.
-
Reaction Setup: In a 96-well plate, add the test compound at various concentrations, the VEGFR-2 enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP in a kinase buffer.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes) to allow for the phosphorylation reaction to occur.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring the depletion of ATP using a luminescence-based assay like the ADP-Glo™ Kinase Assay.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Tubulin Polymerization Assay
This assay measures the effect of compounds on the in vitro polymerization of tubulin.
-
Tubulin Preparation: Reconstitute purified tubulin in a polymerization buffer (e.g., G-PEM buffer containing GTP) on ice.
-
Reaction Initiation: Add the test compound or vehicle control to the tubulin solution in a 96-well plate. Initiate polymerization by raising the temperature to 37°C.
-
Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. The increase in absorbance corresponds to the formation of microtubules.
-
Data Analysis: Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization. Calculate the percentage of inhibition compared to the control.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of this compound and its analogs.
References
- 1. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nature-derived compounds modulating Wnt/β-catenin pathway: a preventive and therapeutic opportunity in neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131 [mdpi.com]
In Silico Prediction of Thiophene-2-carbothioamide Bioactivity: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The thiophene ring is a prominent scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][3][4] Specifically, the Thiophene-2-carbothioamide moiety serves as a key intermediate and building block in the synthesis of novel therapeutic agents.[5]
The advent of computer-aided drug design (CADD) has revolutionized the initial phases of drug discovery, offering a time and resource-efficient alternative to traditional high-throughput screening.[6] In silico techniques enable the rapid prediction of biological activities, mechanisms of action, and pharmacokinetic profiles of novel compounds, thereby prioritizing the most promising candidates for synthesis and experimental validation.[6][7]
This technical guide provides a comprehensive overview of the in silico methodologies used to predict the bioactivity of this compound and its derivatives. It outlines a systematic workflow, details computational protocols, presents quantitative data from relevant studies, and visualizes key pathways and processes to serve as a resource for professionals in the field of drug development.
General In Silico Prediction Workflow
The computational evaluation of a novel compound class like this compound derivatives involves a multi-step pipeline. This process begins with defining the chemical structure and proceeds through various predictive models to generate hypotheses about its biological function and drug-likeness. These in silico predictions are crucial for guiding subsequent experimental validation.[6][7]
References
- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of Thiophene-2-carbothioamide: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of Thiophene-2-carbothioamide, a valuable building block in medicinal chemistry and materials science. The primary synthetic route detailed is the thionation of Thiophene-2-carboxamide utilizing Lawesson's reagent. This protocol includes information on reagents, reaction conditions, purification methods, and characterization data.
Introduction
This compound and its derivatives are heterocyclic compounds of significant interest in pharmaceutical and agrochemical research. They serve as key intermediates in the synthesis of various biologically active molecules. The thioamide functional group, in particular, imparts unique chemical properties that are leveraged in the design of novel therapeutic agents. The conversion of amides to thioamides is a fundamental transformation in organic synthesis, with Lawesson's reagent being a widely used, mild, and efficient thionating agent.[1] This protocol focuses on a reliable method for the preparation of this compound.
Reaction Scheme
The synthesis of this compound is achieved through the thionation of Thiophene-2-carboxamide using Lawesson's reagent in a suitable solvent, typically toluene, under reflux conditions.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials:
-
Thiophene-2-carboxamide
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]
-
Toluene, anhydrous
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine Thiophene-2-carboxamide (1.0 eq) and Lawesson's reagent (0.5-0.6 eq).[2][3]
-
Solvent Addition: Add anhydrous toluene to the flask to create a solution or suspension. A typical concentration is in the range of 0.1-0.5 M.
-
Reaction: Heat the reaction mixture to reflux.[2] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (Thiophene-2-carboxamide) is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
To simplify the removal of Lawesson's reagent byproducts, add ethanol (approximately 2 volumes relative to the toluene used) and heat the mixture at reflux for an additional 1-2 hours.[2]
-
Remove the solvents under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by one of the following methods:
-
Column Chromatography: The residue can be purified by silica gel column chromatography.[4] A typical eluent system is a gradient of ethyl acetate in hexane. The fractions containing the desired product, as identified by TLC, are collected and the solvent is evaporated.
-
Recrystallization: Alternatively, the crude solid can be purified by recrystallization from a suitable solvent or solvent system (e.g., ethanol/water, toluene/hexane).[4]
-
Data Presentation
| Parameter | Value |
| Starting Material | |
| Name | Thiophene-2-carboxamide |
| Molecular Formula | C₅H₅NOS |
| Molecular Weight | 127.16 g/mol |
| Reagent | |
| Name | Lawesson's Reagent |
| Molecular Formula | C₁₄H₁₄O₂P₂S₄ |
| Molecular Weight | 404.47 g/mol |
| Product | |
| Name | This compound |
| CAS Number | 20300-02-1 |
| Molecular Formula | C₅H₅NS₂ |
| Molecular Weight | 143.23 g/mol |
| Appearance | Yellow solid |
| Melting Point | 106 °C |
| Characterization Data | |
| ¹H NMR (DMSO-d₆) | Predicted shifts based on similar structures:δ 9.8-9.5 (br s, 1H, NH), 8.0-7.8 (m, 2H, thiophene-H), 7.2-7.0 (m, 1H, thiophene-H) |
| ¹³C NMR (DMSO-d₆) | Predicted shifts based on similar structures:δ ~198 (C=S), ~142 (thiophene-C), ~130-127 (thiophene-CH) |
| IR (KBr, cm⁻¹) | Characteristic peaks:~3300-3100 (N-H stretch), ~1600-1400 (aromatic C=C stretch), ~1300-1100 (C=S stretch) |
Note: Experimental NMR and IR data for this compound were not available in the searched literature. The provided data are estimations based on known chemical shifts for similar functional groups and thiophene derivatives.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis of this compound.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Lawesson's reagent is a flammable solid and has a strong, unpleasant odor. Handle with care and avoid inhalation of dust.
-
Toluene is a flammable and toxic solvent. Avoid inhalation and contact with skin.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
This protocol provides a detailed and reliable method for the synthesis of this compound from Thiophene-2-carboxamide using Lawesson's reagent. The procedure is straightforward and can be adapted for various scales. The purification techniques outlined are effective in yielding a high-purity product, which is essential for subsequent applications in research and development.
References
Application of Thiophene-2-carbothioamide in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Thiophene-2-carbothioamide and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The inherent physicochemical properties of the thiophene ring, combined with the reactivity of the carbothioamide group, make this scaffold a valuable building block for the design and synthesis of novel therapeutic agents.[1] These compounds have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the exploration and development of this compound-based drug candidates.
Anticancer Applications
This compound derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[2][3][4] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and angiogenesis.
Targeting Angiogenesis: VEGFR-2 Inhibition
Several thiophene carboxamide derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[5] By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply tumors with essential nutrients and oxygen, thereby impeding tumor growth and metastasis.
Signaling Pathway: VEGFR-2 Mediated Angiogenesis
Caption: VEGFR-2 signaling pathway and the inhibitory action of thiophene derivatives.
Induction of Apoptosis
A significant mechanism by which thiophene derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[2] Studies have shown that these compounds can activate key executioner caspases, such as caspase-3 and caspase-7, leading to the dismantling of the cell.
Signaling Pathway: Caspase-Mediated Apoptosis
Caption: Intrinsic and extrinsic apoptosis pathways activated by thiophene derivatives.
Quantitative Data: Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of representative thiophene-2-carboxamide derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative 1 | HepG2 (Liver) | 3.105 | [6] |
| PC-3 (Prostate) | 2.15 | [6] | |
| Derivative 2 | HepG2 (Liver) | 3.023 | [6] |
| PC-3 (Prostate) | 3.12 | [6] | |
| MB-D2 | A375 (Melanoma) | < 100 | [3] |
| MCF-7 (Breast) | < 100 | [3] | |
| HT-29 (Colon) | < 100 | [3] | |
| Compound 2b | Hep3B (Liver) | 5.46 | [7] |
| Compound 2d | Hep3B (Liver) | 8.85 | [7] |
| Compound 2e | Hep3B (Liver) | 12.58 | [7] |
Experimental Protocols: Anticancer Assays
Workflow: In Vitro Anticancer Evaluation
Caption: Experimental workflow for the in vitro evaluation of anticancer thiophene derivatives.
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound derivative
-
Cancer cell lines (e.g., HepG2, MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the thiophene derivative in culture medium from a stock solution in DMSO. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).[9]
-
Incubation: Incubate the plate for 24-72 hours.[8]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
This protocol measures the activation of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
This compound derivative
-
Cancer cell lines
-
Caspase-Glo® 3/7 Assay kit (or equivalent)[8]
-
White-walled 96-well plates[8]
-
Luminometer[8]
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at an appropriate density and allow them to attach overnight.[8]
-
Compound Treatment: Treat the cells with the thiophene derivative at concentrations around its IC₅₀ value for a predetermined time (e.g., 24 hours).[8]
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Assay: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.[8] Mix on a plate shaker for 30-60 seconds.
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light.[10]
-
Luminescence Measurement: Measure the luminescence using a luminometer.[10]
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase-3/7 activity.
Antimicrobial Applications
This compound and its analogs have demonstrated significant activity against a variety of pathogenic bacteria and fungi.[11][12] Their mechanism of action often involves the disruption of essential cellular processes in microorganisms.
Targeting Bacterial Cell Wall Synthesis
One of the proposed mechanisms for the antibacterial activity of thiophene derivatives is the inhibition of bacterial cell wall synthesis. The peptidoglycan cell wall is essential for bacterial survival, and its disruption leads to cell lysis.
Signaling Pathway: Bacterial Cell Wall Synthesis
Caption: Bacterial cell wall synthesis pathway and the inhibitory point of thiophene derivatives.
Quantitative Data: Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of various thiophene derivatives against different microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Thioureide 1 | Staphylococcus aureus | 125 - 500 | [11] |
| Bacillus subtilis | 7.8 - 125 | [11] | |
| Pseudomonas aeruginosa | 31.25 - 250 | [11] | |
| Escherichia coli | 31.25 - 250 | [11] | |
| Candida albicans | 31.25 - 62.5 | [11] | |
| Compound 4a | ESBL-producing E. coli | - | [13] |
| Compound 4c | ESBL-producing E. coli | - | [13] |
| Thiophene 4 | Col-R A. baumannii | 16 | [14] |
| Col-R E. coli | 8 | [14] | |
| Thiophene 5 | Col-R A. baumannii | 16 | [14] |
| Col-R E. coli | 32 | [14] | |
| Thiophene 8 | Col-R A. baumannii | 32 | [14] |
| Col-R E. coli | 32 | [14] |
Note: Specific MIC values for compounds 4a and 4c were not provided in the abstract, but they were identified as the most active compounds.
Experimental Protocol: Antimicrobial Susceptibility Testing
Workflow: Antimicrobial Activity Screening
Caption: Workflow for evaluating the antimicrobial activity of thiophene derivatives.
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives using the broth microdilution method.
Materials:
-
This compound derivative
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[15]
-
Sterile 96-well microtiter plates[15]
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Compound Preparation: Dissolve the thiophene derivative in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of two-fold dilutions of the stock solution in the 96-well microtiter plate using the appropriate broth.[16]
-
Inoculum Preparation: Culture the microbial strain overnight. Adjust the turbidity of the suspension to a 0.5 McFarland standard.[15] Dilute the adjusted inoculum to the final desired concentration (e.g., 5 x 10⁵ CFU/mL).[16]
-
Inoculation: Inoculate each well of the microtiter plate containing the diluted compound with the standardized microbial suspension. The final volume in each well is typically 200 µL.[16]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[16]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.[16]
Applications in Neurodegenerative Diseases
Thiophene-based compounds are also being investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease. Their ability to cross the blood-brain barrier and interact with key enzymes in the central nervous system makes them attractive candidates.
Inhibition of Cholinesterases
Some thiophene derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes can lead to increased acetylcholine levels in the brain, which is a therapeutic strategy for Alzheimer's disease.
Quantitative Data: Acetylcholinesterase Inhibition
| Compound ID | IC₅₀ (µM) vs. AChE | Reference |
| Compound 23e | 0.42 | [17] |
| Galantamine (Standard) | 1.142 | [17] |
| Thiophene Carbamates | 38 - 90 | [4] |
| Donepezil (Standard) | 40% inhibition (concentration not specified) | [18] |
| Compound IIId | 60% inhibition (concentration not specified) | [18] |
Conclusion
The this compound scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The derivatives of this compound have demonstrated significant potential in oncology, infectious diseases, and neurodegenerative disorders. The detailed protocols and compiled quantitative data provided herein serve as a valuable resource for researchers to further explore and optimize thiophene-based compounds for various therapeutic applications. Continued investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and effective drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. hereditybio.in [hereditybio.in]
- 6. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers [mdpi.com]
- 7. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. repository.umpr.ac.id [repository.umpr.ac.id]
- 18. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the High-Yield Synthesis of Thiophene-2-carbothioamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the high-yield synthesis of thiophene-2-carbothioamide derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antioxidant, and antibacterial properties.[1][2][3] The primary synthetic strategy involves a two-step process: the initial synthesis of a thiophene-2-carboxamide precursor, followed by a high-yield thionation reaction using Lawesson's reagent. This document outlines the methodologies for both steps, presents quantitative data in tabular format for easy comparison, and includes diagrams of relevant biological signaling pathways to provide context for the application of these synthesized compounds in drug development.
Introduction
Thiophene-2-carboxamide and its thio-analogue, this compound, are privileged scaffolds in the development of novel therapeutic agents.[4] Derivatives of this core structure have been identified as potent inhibitors of key biological targets, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and sphingomyelin synthase, making them promising candidates for anticancer and metabolic disease therapies.[2][5][6] The reliable and high-yield synthesis of these compounds is therefore crucial for further research and development.
This guide details a robust two-step synthetic pathway. The first step focuses on the synthesis of N-substituted thiophene-2-carboxamides. The subsequent and critical step is the thionation of the amide to the corresponding thioamide, a transformation efficiently achieved with Lawesson's reagent.[7][8]
Synthetic Pathway Overview
The overall synthetic scheme for the preparation of this compound derivatives is presented below. This involves the initial formation of an amide bond to create the thiophene-2-carboxamide intermediate, followed by the thionation of the carbonyl group.
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocols
Synthesis of N-substituted Thiophene-2-carboxamide (General Procedure)
This protocol describes a general method for the synthesis of N-substituted thiophene-2-carboxamide derivatives, which serve as the precursors for the final thioamide products.
Materials:
-
Thiophene-2-carboxylic acid or its derivative (1.0 equiv.)
-
Appropriate amine (1.1 equiv.)
-
Dicyclohexylcarbodiimide (DCCI) (1.1 equiv.)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv.)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate solution, saturated
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of thiophene-2-carboxylic acid (1.0 equiv.) and the desired amine (1.1 equiv.) in anhydrous DCM, add DMAP (0.1 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DCCI (1.1 equiv.) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-substituted thiophene-2-carboxamide.
Synthesis of this compound Derivatives via Thionation with Lawesson's Reagent (General Procedure)
This protocol details the conversion of thiophene-2-carboxamides to their corresponding thiophene-2-carbothioamides using Lawesson's reagent.[7][8]
Materials:
-
N-substituted thiophene-2-carboxamide (1.0 equiv.)
-
Lawesson's Reagent (0.5 - 0.7 equiv.)[8]
-
Toluene or Tetrahydrofuran (THF), anhydrous
-
Water
-
Ether or Ethyl Acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the N-substituted thiophene-2-carboxamide (1.0 equiv.) in anhydrous toluene or THF.
-
Add Lawesson's reagent (0.5 - 0.7 equiv.) to the solution at room temperature under an inert atmosphere.
-
Heat the reaction mixture to reflux (for toluene) or stir at room temperature (for THF) and monitor the progress by TLC. Reaction times can vary from 30 minutes to several hours.[7]
-
Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
-
Perform an aqueous work-up by adding water and extracting the product with ether or ethyl acetate.[7]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude thioamide by silica gel column chromatography to yield the final product.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of thiophene-2-carboxamide and this compound derivatives.
Table 1: Synthesis of N-substituted Thiophene-2-carboxamide Derivatives
| Entry | Thiophene-2-carboxylic acid derivative | Amine | Solvent | Yield (%) | Reference |
| 1 | 5-bromo-2-thiophenecarboxylic acid | thiazol-2-amine | DCM | >92% | [2] |
| 2 | 5-bromo-2-thiophenecarboxylic acid | morpholine | DCM | >92% | [2] |
| 3 | 4-amino-5-cyano-2-phenylaminothiophene-3-carboxylic acid | 4-methoxyaniline | Not specified | 62% | [9] |
Table 2: Thionation of Amides with Lawesson's Reagent
| Entry | Amide Substrate | Solvent | Temperature | Time | Yield (%) | Reference |
| 1 | N-benzylpyrrolidin-2-one | THF | Room Temp. | 30 min | 86% | [7] |
| 2 | N-p-methylphenylbenzamide | Toluene | Reflux | 3 h | Not Specified | [10] |
| 3 | N²,N⁶-di(n-butyl)pyridine-2,6-dicarboxamide | Toluene | Reflux | 2.5 h | Not Specified | [10] |
Applications in Drug Development & Relevant Signaling Pathways
This compound derivatives have shown significant promise as modulators of various signaling pathways implicated in disease. Two notable examples are the VEGFR-2 signaling pathway in cancer and the sphingomyelin metabolism pathway.
Inhibition of VEGFR-2 Signaling in Angiogenesis
Several thiophene carboxamide derivatives have been identified as potent inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels.[2][4] By inhibiting VEGFR-2, these compounds can block the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, thereby inhibiting tumor growth.[11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cusabio.com [cusabio.com]
- 6. The sphingomyelin synthase family: proteins, diseases, and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
- 11. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 12. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Methods for the Quantification of Thiophene-2-carbothioamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Thiophene-2-carbothioamide. The methodologies described herein are essential for quality control, stability studies, and pharmacokinetic assessments in drug development and research.
High-Performance Liquid Chromatography (HPLC-UV)
High-Performance Liquid Chromatography with UV detection is a robust and widely used technique for the quantification of this compound. This method offers excellent sensitivity and selectivity.
Quantitative Data Summary
The following table summarizes typical performance characteristics of HPLC-UV methods for the analysis of thiophene derivatives, which can be used as a starting point for the validation of a method for this compound.
| Parameter | Value | Reference Compound(s) | Source |
| Linearity Range | 5 - 15 µg/mL | 1-(4-benzyloxy)phenyl-3-(2-thienyl)prop-2-en-1-one | [1][2] |
| Correlation Coefficient (r²) | > 0.999 | 1-(4-benzyloxy)phenyl-3-(2-thienyl)prop-2-en-1-one | [1][2] |
| Limit of Detection (LOD) | 0.323 µg/mL | 1-(4-benzyloxy)phenyl-3-(2-thienyl)prop-2-en-1-one | [1][2] |
| Limit of Quantitation (LOQ) | 0.978 µg/mL | 1-(4-benzyloxy)phenyl-3-(2-thienyl)prop-2-en-1-one | [1][2] |
| Accuracy (Recovery %) | 98 - 102% | Various thiophenic compounds | [3] |
| Precision (RSD %) | < 2% | Various thiophenic compounds | [1][2][3] |
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is adapted from a validated method for a synthetic thiophene chalcone and is suitable for the quantification of this compound and the separation of its potential degradation products.[1][2]
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Sodium acetate buffer (0.04 M, pH 3.0)
-
This compound reference standard
-
Methanol (HPLC grade) for sample and standard preparation
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 0.04 M sodium acetate buffer (pH 3.0) in a 60:40 (v/v) ratio.[1][2]
-
Detection Wavelength: Thiophene derivatives typically show strong absorbance between 230-320 nm. A starting wavelength of 280 nm is recommended.[1][2]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient (e.g., 25 °C).
3. Preparation of Solutions:
-
Buffer Preparation: Dissolve an appropriate amount of sodium acetate in Milli-Q water to make a 0.04 M solution. Adjust the pH to 3.0 with glacial acetic acid.
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 5, 10, 15, 20, 25 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in methanol to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
4. Method Validation (Abbreviated):
-
Linearity: Inject the working standard solutions and plot the peak area against the concentration. Perform a linear regression analysis.
-
Specificity: Analyze a blank (mobile phase), a standard solution, and a sample solution to ensure no interference at the retention time of this compound. For stability-indicating assays, forced degradation samples (acid, base, oxidative, thermal, and photolytic stress) should be analyzed to demonstrate separation from degradation products.[1][2]
-
Accuracy and Precision: Determine by replicate injections of standard solutions at different concentration levels.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the quantification of volatile and thermally stable compounds like this compound, offering high sensitivity and structural confirmation.
Quantitative Data Summary
The following table provides typical validation parameters for GC-MS methods used for the analysis of thiophene compounds.
| Parameter | Value | Reference Compound(s) | Source |
| Injection Technique | Pulsed splitless | Thiophenes from Tagetes patula | [4] |
| Calibration Method | Internal Standard | Thiophenes from Tagetes patula | [4] |
| Repeatability (RSD %) | < 5% | Thiophenes from Tagetes patula | [4] |
| Recovery (%) | 95 - 105% | Thiophenes from Tagetes patula | [4] |
Experimental Protocol: GC-MS Analysis
This protocol is based on a validated method for the analysis of thiophenes and can be adapted for this compound.[4]
1. Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Helium (carrier gas)
-
This compound reference standard
-
Internal standard (e.g., a structurally similar compound not present in the sample)
-
Solvent for sample and standard preparation (e.g., dichloromethane or ethyl acetate)
2. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Pulsed splitless is recommended for trace analysis.[4]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Carrier Gas Flow: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan (e.g., m/z 40-400) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis for enhanced sensitivity.
3. Preparation of Solutions:
-
Standard Stock Solution: Prepare a stock solution of this compound and the internal standard in the chosen solvent.
-
Calibration Standards: Prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of this compound.
-
Sample Preparation: Dissolve the sample in the solvent, add the internal standard at the same concentration as in the calibration standards, and vortex.
4. Data Analysis:
-
Identify the characteristic ions of this compound from the mass spectrum obtained in full scan mode.
-
For quantification in SIM mode, monitor at least two to three characteristic ions for the analyte and the internal standard.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of this compound in bulk or simple formulations, provided there are no interfering substances that absorb at the same wavelength.
Quantitative Data Summary
The following table presents typical validation data for UV-Vis spectrophotometric methods for thiophene derivatives.
| Parameter | Value | Reference Compound(s) | Source |
| Wavelength (λmax) | 290 nm | Moxifloxacin (for comparison) | [5] |
| Linearity Range | 1 - 10 µg/mL | Moxifloxacin (for comparison) | [5] |
| Correlation Coefficient (r²) | > 0.998 | Moxifloxacin (for comparison) | [5] |
| Limit of Detection (LOD) | 0.165 µg/mL | Moxifloxacin (for comparison) | [5] |
| Limit of Quantitation (LOQ) | 0.500 µg/mL | Moxifloxacin (for comparison) | [5] |
Experimental Protocol: UV-Vis Spectrophotometric Assay
1. Instrumentation and Materials:
-
UV-Visible spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
This compound reference standard
-
Methanol (spectroscopic grade)
2. Method:
-
Solvent: Methanol is a suitable solvent.
-
Determination of λmax: Prepare a dilute solution of this compound in methanol and scan the UV spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Preparation of Standard Solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to cover a suitable concentration range.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in methanol to obtain a concentration within the calibration range.
-
Measurement: Measure the absorbance of the standard and sample solutions at the determined λmax against a methanol blank.
-
Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standard solutions. Determine the concentration of this compound in the sample solution from the calibration curve.
Electrochemical Methods
Electrochemical methods, such as voltammetry, can offer a sensitive and rapid approach for the quantification of electroactive compounds like this compound.
Conceptual Protocol: Voltammetric Determination
1. Instrumentation and Materials:
-
Potentiostat with a three-electrode system (e.g., glassy carbon working electrode, Ag/AgCl reference electrode, and platinum wire counter electrode)
-
Voltammetric cell
-
Supporting electrolyte (e.g., phosphate buffer, Britton-Robinson buffer, or a non-aqueous electrolyte like tetrabutylammonium perchlorate in acetonitrile)
-
This compound reference standard
2. Method Development:
-
Cyclic Voltammetry (CV): Perform CV scans of this compound in various supporting electrolytes and pH values to study its electrochemical behavior (oxidation or reduction potentials).
-
Optimization of Parameters: Optimize experimental parameters such as the supporting electrolyte composition and pH, scan rate, and potential waveform (e.g., differential pulse, square wave) to obtain a well-defined and sensitive analytical signal.
-
Quantitative Analysis: Use a sensitive voltammetric technique like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV). Record the voltammograms for a series of standard solutions of this compound.
-
Calibration: Construct a calibration curve by plotting the peak current against the concentration.
-
Sample Analysis: Add the sample to the electrochemical cell containing the supporting electrolyte and record the voltammogram under the optimized conditions. The concentration can be determined using the calibration curve or the standard addition method.
References
Application Notes and Protocols for the Functionalization of Thiophene-2-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
Thiophene-2-carbothioamide is a versatile heterocyclic building block with significant applications in medicinal chemistry and materials science.[1] Its thiophene ring and reactive carbothioamide group offer multiple sites for functionalization, enabling the synthesis of a diverse range of derivatives with potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.[2][3][4] This document provides detailed application notes and experimental protocols for the key functionalization techniques of this compound, including modifications of the carbothioamide moiety and electrophilic substitution on the thiophene ring.
Functionalization of the Carbothioamide Group
The carbothioamide group (-CSNH₂) of this compound is a primary site for various chemical modifications, including N-alkylation, S-alkylation, and cyclocondensation reactions to form novel heterocyclic systems.
N-Alkylation and N-Arylation
N-functionalization of the carbothioamide can be achieved through reactions with various electrophiles such as alcohols and alkyl or aryl halides. These modifications are crucial for exploring the structure-activity relationships (SAR) of thiophene-based compounds.
Application Note: N-alkylation can enhance the lipophilicity of the molecule, potentially improving its pharmacokinetic properties. The choice of alkylating agent and reaction conditions can be tailored to introduce a wide variety of substituents.
Experimental Protocol: General Procedure for N-Alkylation using Alcohols
This protocol is adapted from the N-alkylation of related carboxamides and is applicable to this compound.
-
Reaction Setup: In a reaction vessel, combine thiophene-2-carboxamide (1.0 equiv.), the desired alcohol (5.0 equiv.), a suitable catalyst (e.g., Ag/Mo hybrid material, 40 mg per 2 mmol of amide), and a base (e.g., K₂CO₃, 20 mol%).[5]
-
Reaction Conditions: Heat the mixture at 140-160 °C for 12 hours.[5]
-
Work-up and Purification: After cooling, the reaction mixture is typically purified by column chromatography on silica gel to isolate the N-alkylated product.
S-Alkylation
The sulfur atom of the carbothioamide is nucleophilic and readily undergoes alkylation with electrophiles like alkyl halides, leading to the formation of thioimidates.
Application Note: S-alkylation is a key step in the synthesis of various heterocyclic systems and can also be used to introduce functionalities that modulate the compound's biological activity.
Experimental Protocol: S-Alkylation with Methyl Iodide
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in a suitable solvent such as diethyl ether.[6]
-
Reagent Addition: Add methyl iodide (1.5 equiv.) to the solution.[6]
-
Reaction Conditions: Stir the reaction mixture at room temperature overnight.[6] The product, a thioimidate salt, may precipitate from the solution.
-
Isolation: If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure to yield the product.[6]
Cyclocondensation Reactions: Synthesis of Thiazoles (Hantzsch Thiazole Synthesis)
This compound is an excellent precursor for the Hantzsch synthesis of 2-aminothiazole derivatives. This reaction involves the condensation of a thioamide with an α-haloketone.
Application Note: The Hantzsch synthesis is a robust and widely used method for constructing the thiazole ring, a common scaffold in many biologically active compounds. This approach allows for the introduction of diverse substituents on the thiazole ring by varying the α-haloketone.
Experimental Protocol: Hantzsch Thiazole Synthesis
-
Reaction Setup: Dissolve this compound (1.0 equiv.) and the desired α-haloketone (e.g., 3-chloroacetylacetone, 1.0 equiv.) in a suitable solvent like ethanol.[7]
-
Reaction Conditions: The reaction can be carried out at moderate temperatures. Monitoring the reaction progress by techniques like thin-layer chromatography (TLC) is recommended. The kinetics of this reaction have been shown to be second-order.[7]
-
Work-up and Purification: Upon completion, the reaction mixture is typically cooled, and the product may precipitate. The solid product can be collected by filtration and purified by recrystallization.
Functionalization of the Thiophene Ring
The thiophene ring is susceptible to electrophilic aromatic substitution, primarily at the 5-position due to the activating effect of the sulfur atom and the presence of the substituent at the 2-position.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is an effective method for introducing a formyl group (-CHO) onto electron-rich aromatic rings like thiophene.
Application Note: The resulting 5-formyl-thiophene-2-carbothioamide is a valuable intermediate for further functionalization, allowing for the synthesis of Schiff bases, oximes, and other derivatives.
Experimental Protocol: Vilsmeier-Haack Reaction
-
Vilsmeier Reagent Preparation: In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃, 1.1 equiv.) dropwise to N,N-dimethylformamide (DMF, 3.0 equiv.).[8]
-
Reaction with Thiophene Derivative: To the prepared Vilsmeier reagent, add a solution of this compound (1.0 equiv.) in DMF.
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature, for instance, starting at a low temperature and gradually warming to 50-75 °C for several hours.[9]
-
Work-up: Pour the reaction mixture into crushed ice and neutralize with a base (e.g., saturated aqueous sodium acetate) to a pH of 6-8.[10]
-
Isolation and Purification: The precipitated product is collected by filtration, washed with cold water, and can be purified by recrystallization.
Nitration
Nitration of the thiophene ring introduces a nitro group (-NO₂), which can serve as a precursor for an amino group or be utilized for its electron-withdrawing properties.
Application Note: Due to the reactivity of the thiophene ring, mild nitrating conditions are necessary to avoid degradation of the starting material.[11] The nitration of 2-substituted thiophenes generally occurs at the 5-position.
Experimental Protocol: Nitration of Thiophene Derivatives
-
Reaction Setup: Dissolve this compound in acetic anhydride.[12]
-
Nitrating Agent: Prepare a solution of fuming nitric acid in glacial acetic acid.[12]
-
Reaction Conditions: Cool the thiophene solution to around 10 °C and add the nitric acid solution dropwise, maintaining the temperature below room temperature.[12]
-
Work-up: After the reaction is complete (typically after a couple of hours at room temperature), pour the mixture onto crushed ice to precipitate the product.[12]
-
Isolation and Purification: The solid product is filtered, washed with cold water, and dried. Recrystallization from a suitable solvent can be performed for further purification.
Bromination
Halogenation, such as bromination, of the thiophene ring provides a handle for further cross-coupling reactions to introduce aryl or alkyl substituents.
Application Note: Bromination of 2-substituted thiophenes typically occurs at the 5-position. N-Bromosuccinimide (NBS) is a commonly used and effective brominating agent for thiophenes.
Experimental Protocol: Bromination using N-Bromosuccinimide (NBS)
-
Reaction Setup: Dissolve this compound in a suitable solvent such as a mixture of chloroform and acetic acid.
-
Reagent Addition: Add N-bromosuccinimide (1.0 equiv.) portion-wise to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature for a specified period, monitoring the reaction by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent.
-
Purification: The organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.
Data Presentation
Table 1: Summary of Functionalization Reactions and Conditions
| Functionalization Type | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-Alkylation | Benzyl alcohol, K₂CO₃, Ag/Mo catalyst | - | 160 | 12 | 82-95[5] |
| S-Alkylation | Methyl iodide | Diethyl ether | Room Temp. | Overnight | ~78[6] |
| Hantzsch Thiazole Synthesis | 3-Chloroacetylacetone | Ethanol | 30 | Variable | - |
| Vilsmeier-Haack Formylation | POCl₃, DMF | DMF | 55-75 | 6 | up to 90[9] |
| Nitration | HNO₃, Acetic Anhydride | Acetic Acid | 10 - Room Temp. | 2 | 70-85[12] |
| Bromination | N-Bromosuccinimide | Chloroform/Acetic Acid | Room Temp. | Variable | - |
Visualizations
Experimental Workflows
Caption: Workflow for Hantzsch Thiazole Synthesis.
Caption: Workflow for Vilsmeier-Haack Formylation.
Signaling Pathway
Application Note on Biological Activity: Many functionalized thiophene carboxamide derivatives have been identified as potent inhibitors of key signaling proteins in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[13][14] Inhibition of VEGFR-2 blocks the downstream signaling cascade responsible for angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis.
Caption: Inhibition of the VEGFR-2 Signaling Pathway.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ionike.com [ionike.com]
- 6. Synthesis and antisecretory and antiulcer activities of derivatives and analogues of 2-(2-pyridyl)tetrahydrothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides – Oriental Journal of Chemistry [orientjchem.org]
- 8. reddit.com [reddit.com]
- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thiophene-2-carbothioamide in the Development of Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of thiophene-2-carbothioamide and its derivatives as a promising class of compounds in the discovery and development of novel antifungal agents. This document details the synthesis, antifungal activity, and proposed mechanism of action, offering valuable protocols and data for researchers in the field of medicinal chemistry and mycology.
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. Thiophene-containing heterocyclic compounds have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. Among these, this compound and its derivatives have emerged as a scaffold of interest for the development of new antifungal agents, demonstrating potent activity against a range of pathogenic fungi.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various synthetic routes. A common and effective method is the Gewald reaction to produce 2-aminothiophene precursors, which can be further modified. Another approach involves the conversion of a thiophene-2-carbonitrile.
Experimental Protocol: Synthesis of a this compound Derivative via the Gewald Reaction
This protocol describes a general procedure for the synthesis of a polysubstituted 2-aminothiophene, a key intermediate for this compound derivatives.
Materials:
-
An α-methylene ketone or aldehyde
-
An active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate)
-
Elemental sulfur
-
A suitable base (e.g., morpholine, piperidine, or triethylamine)
-
Ethanol or methanol as a solvent
-
Standard laboratory glassware and stirring equipment
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α-methylene ketone/aldehyde (1 equivalent) and the active methylene nitrile (1 equivalent) in ethanol.
-
Addition of Reagents: To this solution, add elemental sulfur (1.1 equivalents) followed by the dropwise addition of the base (0.5 equivalents) at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes, and then heat to reflux for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure 2-aminothiophene derivative.
-
Conversion to Carbothioamide: The resulting 2-aminothiophene can be converted to the corresponding this compound through various methods, such as reaction with a suitable isothiocyanate.
Characterization:
The structure of the synthesized compounds should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Antifungal Activity of Thiophene Derivatives
This compound and its derivatives have demonstrated significant in vitro antifungal activity against a variety of clinically important fungal pathogens, including Candida species and Aspergillus fumigatus. The antifungal efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC).
Data Presentation
The following tables summarize the antifungal activity of representative thiophene derivatives from the literature.
Table 1: Minimum Inhibitory Concentration (MIC) of Thiophene Derivatives against Candida Species
| Compound | C. albicans MIC (µg/mL) | C. glabrata MIC (µg/mL) | C. tropicalis MIC (µg/mL) | C. parapsilosis MIC (µg/mL) | Reference |
| Thiophene Derivative 1 | 100 | Not Tested | Not Tested | 100 | [1] |
| Thiophene Derivative 2 | 200 | 100 | 200 | 200 | [1] |
| Thiophene Derivative 3 | >512 | >512 | >512 | >512 | [2] |
Table 2: Antifungal Activity of Thiophene Derivatives against Filamentous Fungi
| Compound | Aspergillus fumigatus MIC (µg/mL) | Reference |
| Thiophene Derivative 4 | Not Tested | |
| Thiophene Derivative 5 | Not Tested |
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Method - CLSI Guidelines)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal isolates
-
Test compounds (dissolved in DMSO)
-
Positive control antifungal (e.g., Fluconazole)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 106 CFU/mL.
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration of 1-5 x 103 CFU/mL.
-
-
Drug Dilution:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial twofold dilutions of the test compound in RPMI-1640 medium in the 96-well plate to achieve the desired final concentration range.
-
-
Inoculation:
-
Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted drug, resulting in a final volume of 200 µL.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control. This can be determined visually or by reading the absorbance at a specific wavelength (e.g., 530 nm).
-
Mechanism of Action: Induction of Apoptosis
Several studies suggest that the antifungal activity of certain thiophene derivatives is mediated through the induction of apoptosis, a form of programmed cell death. This process in fungi involves a cascade of molecular events, including the production of reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of caspase-like proteases.
Proposed Signaling Pathway for Thiophene-Induced Fungal Apoptosis
Caption: Proposed apoptotic pathway in fungal cells induced by this compound derivatives.
Experimental Protocol: Fungal Biofilm Inhibition Assay
This protocol outlines a method to assess the ability of thiophene derivatives to inhibit the formation of fungal biofilms.
Materials:
-
96-well flat-bottom microtiter plates
-
Fungal isolate
-
Growth medium (e.g., RPMI-1640)
-
Test compounds
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (95%) or acetic acid (33%)
-
Microplate reader
Procedure:
-
Inoculum Preparation: Prepare a fungal suspension as described in the antifungal susceptibility testing protocol. Adjust the final concentration in the growth medium to 1 x 106 CFU/mL.
-
Biofilm Formation:
-
Add 100 µL of the fungal suspension to the wells of the microtiter plate.
-
Add 100 µL of the test compound at various concentrations. Include a growth control (no compound).
-
Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
-
Quantification of Biofilm:
-
After incubation, carefully remove the planktonic cells by washing the wells gently with phosphate-buffered saline (PBS).
-
Add 125 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the Crystal Violet solution and wash the wells thoroughly with sterile distilled water.
-
Air dry the plate.
-
Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the stained biofilm.
-
Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.
-
-
Data Analysis: Calculate the percentage of biofilm inhibition for each concentration of the test compound compared to the control.
Logical Workflow for Antifungal Drug Development with this compound
Caption: A logical workflow for the development of antifungal agents based on the this compound scaffold.
Conclusion
This compound and its derivatives represent a valuable and promising class of compounds for the development of novel antifungal agents. Their straightforward synthesis, potent antifungal activity, and mechanism of action involving the induction of apoptosis make them attractive candidates for further investigation. The protocols and data presented in these application notes provide a solid foundation for researchers to explore and advance this important area of antifungal drug discovery.
References
Application Notes and Protocols for Metal Complexes of Thiophene-2-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis, characterization, and applications of metal complexes derived from Thiophene-2-carbothioamide and its derivatives. These compounds have garnered significant interest due to their promising biological activities, particularly as anticancer and antimicrobial agents. Detailed experimental protocols for synthesis and biological evaluation are provided, along with summarized quantitative data and visual representations of experimental workflows and biological pathways.
Synthesis of Metal Complexes
Metal complexes of this compound and its derivatives, such as Schiff bases, can be synthesized through straightforward coordination reactions. The thioamide group (-CSNH2) and the thiophene ring's sulfur atom are potential coordination sites. In many reported procedures, Thiophene-2-carboxaldehyde is first condensed with an amine to form a Schiff base ligand, which then reacts with a metal salt.
General Protocol for Synthesis of Schiff Base Ligand and Subsequent Metal Complexation
This protocol describes a common two-step method for synthesizing metal complexes of thiophene-based Schiff bases.
Step 1: Synthesis of Schiff Base Ligand
-
Dissolve Thiophene-2-carboxaldehyde (1 mmol) in 20 mL of ethanol.
-
In a separate flask, dissolve the corresponding amine (e.g., 2-aminophenol, ethylenediamine) (1 mmol) in 20 mL of ethanol.
-
Add the amine solution dropwise to the aldehyde solution with constant stirring.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
The precipitated Schiff base ligand is collected by filtration, washed with cold ethanol, and dried in a desiccator over anhydrous CaCl2.
Step 2: Synthesis of the Metal(II) Complex
-
Dissolve the synthesized Schiff base ligand (2 mmol) in 30 mL of hot ethanol.
-
In a separate flask, dissolve the metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂·2H₂O) (1 mmol) in 15 mL of ethanol.
-
Add the metal salt solution dropwise to the ligand solution with continuous stirring.
-
Reflux the reaction mixture for 3-5 hours.
-
Cool the solution to room temperature, which will result in the precipitation of the metal complex.
-
Filter the solid complex, wash it with ethanol and diethyl ether, and then dry it under vacuum.
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of metal complexes.
Characterization of Metal Complexes
The synthesized metal complexes are typically characterized by various spectroscopic and analytical techniques to confirm their structure and purity.
| Technique | Purpose | Typical Observations |
| Elemental Analysis (C, H, N, S) | To determine the empirical formula and metal-to-ligand stoichiometry. | Experimental percentages should be in close agreement with the calculated values for the proposed formula. |
| Infrared (IR) Spectroscopy | To identify the coordination sites of the ligand to the metal ion. | A shift in the C=N (azomethine) and C-S (thiophene) stretching vibrations to lower or higher frequencies upon complexation indicates their involvement in bonding. The appearance of new bands in the far-IR region can be attributed to M-N and M-S bonds. |
| ¹H NMR Spectroscopy | To elucidate the structure of the ligand and its diamagnetic complexes in solution. | A shift in the chemical shifts of protons near the coordination sites upon complexation. The disappearance of the -NH proton signal in some cases suggests deprotonation upon coordination. |
| UV-Visible Spectroscopy | To study the electronic transitions and geometry of the complexes. | Ligand-to-metal charge transfer (LMCT) and d-d transitions provide information about the coordination environment around the metal ion. |
| Molar Conductance | To determine the electrolytic or non-electrolytic nature of the complexes. | Low molar conductance values in a suitable solvent (e.g., DMF or DMSO) suggest a non-electrolytic nature, indicating that the anions are coordinated to the metal ion. |
| Magnetic Susceptibility | To determine the magnetic moment and infer the geometry of paramagnetic complexes. | The measured magnetic moment can help in distinguishing between different geometries (e.g., octahedral, tetrahedral, square planar). |
Applications in Drug Development
Metal complexes of this compound and its derivatives have shown significant potential as therapeutic agents, particularly in the fields of oncology and microbiology.
Anticancer Activity
These complexes have demonstrated cytotoxicity against various cancer cell lines. The proposed mechanism of action often involves the induction of apoptosis through the intrinsic (mitochondrial) pathway.
This protocol is used to assess the cytotoxic effect of the metal complexes on cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the metal complexes in DMSO. Treat the cells with various concentrations of the complexes (e.g., 1 to 100 µM) and incubate for 24, 48, or 72 hours. A vehicle control (DMSO) should be included.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Proposed intrinsic apoptosis pathway induced by thiophene metal complexes.
Antimicrobial Activity
Metal complexes of thiophene derivatives often exhibit enhanced antimicrobial activity compared to the free ligands. This is often explained by Overtone's concept and Tweedy's chelation theory, which suggest that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the lipid membrane of the microorganism.
This method is used to qualitatively assess the antimicrobial activity of the synthesized complexes.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in sterile saline or broth.
-
Plate Preparation: Spread the microbial inoculum evenly over the surface of a sterile Mueller-Hinton agar plate (for bacteria) or Sabouraud dextrose agar plate (for fungi).
-
Well Preparation: Create wells (6 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a specific concentration (e.g., 100 µg/mL) of the metal complex solution (dissolved in a suitable solvent like DMSO) into the wells. A solvent control (DMSO) and a standard antibiotic/antifungal drug should also be tested.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
The following table presents the in vitro antibacterial activity (zone of inhibition in mm) of thiophene-derived Schiff base ligands and their Co(II), Ni(II), Cu(II), and Zn(II) complexes.
| Compound | E. coli | S. flexneri | P. aeruginosa | S. typhi | S. aureus | B. subtilis |
| Ligand (L¹) | 14 | 16 | 12 | 13 | 11 | 16 |
| [Co(L¹)₂]Cl₂ | 18 | 20 | 17 | 15 | 19 | 22 |
| [Ni(L¹)₂]Cl₂ | 16 | 18 | 15 | 14 | 17 | 20 |
| [Cu(L¹)₂]Cl₂ | 20 | 22 | 19 | 18 | 21 | 24 |
| [Zn(L¹)₂]Cl₂ | 17 | 19 | 16 | 16 | 18 | 21 |
| Ligand (L²) | 12 | 14 | 11 | 12 | 10 | 14 |
| [Co(L²)₂]Cl₂ | 17 | 19 | 16 | 14 | 18 | 21 |
| [Ni(L²)₂]Cl₂ | 15 | 17 | 14 | 13 | 16 | 19 |
| [Cu(L²)₂]Cl₂ | 19 | 21 | 18 | 17 | 20 | 23 |
| [Zn(L²)₂]Cl₂ | 16 | 18 | 15 | 15 | 17 | 20 |
| Imipenem (Standard) | 28 | 30 | 27 | 26 | 29 | 32 |
L¹ = N-[(1E)-1-(thiophen-2-yl)ethylidene]ethane-1,2-diamine L² = N-[(1E)-1-(thiophen-2-yl)ethylidene]propane-1,3-diamine Data is illustrative and compiled from representative studies.
Conclusion
The metal complexes of this compound and its derivatives represent a versatile class of compounds with significant potential in the development of novel anticancer and antimicrobial agents. The synthetic routes are generally straightforward, and the resulting complexes can be thoroughly characterized by standard analytical techniques. The detailed protocols and compiled data presented in these application notes serve as a valuable resource for researchers in medicinal chemistry and drug discovery to further explore the therapeutic potential of these promising compounds. Further investigations into their detailed mechanisms of action and in vivo efficacy are warranted to translate these findings into clinical applications.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Thiophene-2-carbothioamide
Welcome to the Technical Support Center for the synthesis of Thiophene-2-carbothioamide. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary methods for synthesizing this compound are:
-
Thionation of Thiophene-2-carboxamide: This involves the conversion of the carbonyl group of Thiophene-2-carboxamide to a thiocarbonyl group, typically using a thionating agent like Lawesson's reagent or Phosphorus Pentasulfide (P₄S₁₀).
-
Reaction of Thiophene-2-carbonitrile with a sulfur source: This method utilizes Thiophene-2-carbonitrile and a sulfur source, most commonly hydrogen sulfide (H₂S) or its salts like sodium hydrosulfide (NaHS).
-
Willgerodt-Kindler Reaction: This reaction typically starts from 2-acetylthiophene, which reacts with sulfur and a secondary amine (like morpholine) to form the thioamide.
Q2: I am experiencing low yields. What are the general factors that could be affecting my synthesis?
A2: Low yields in the synthesis of this compound can often be attributed to several factors:
-
Purity of starting materials: Impurities in your starting materials can lead to side reactions, consuming reactants and lowering the yield of the desired product.
-
Reaction conditions: Temperature, reaction time, and solvent choice are critical. Each synthetic method has an optimal set of conditions that need to be carefully controlled.
-
Stoichiometry of reagents: The molar ratio of reactants is crucial. For instance, when using Lawesson's reagent, an insufficient amount may lead to incomplete conversion, while a large excess can complicate purification.
-
Atmosphere: Some reactions may be sensitive to air or moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve the yield.
-
Work-up and purification: Product loss can occur during the work-up and purification steps. Optimizing these procedures is essential to maximize the isolated yield.
Q3: What are the common impurities or side products I should be aware of?
A3: Depending on the synthetic route, common impurities and side products may include:
-
From Thiophene-2-carboxamide thionation: Unreacted Thiophene-2-carboxamide and byproducts from the thionating agent (e.g., phosphorus-containing byproducts from Lawesson's reagent).[1]
-
From Thiophene-2-carbonitrile: Unreacted nitrile is a common impurity. Side reactions can also occur, though they are generally less prevalent under optimized conditions.
-
From Willgerodt-Kindler Reaction: The formation of the corresponding carboxylic acid (Thiophene-2-carboxylic acid) can be a side reaction resulting from the hydrolysis of the thioamide.[2]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you might encounter during the synthesis of this compound.
Guide 1: Low Yield in Thionation of Thiophene-2-carboxamide with Lawesson's Reagent
| Issue | Possible Cause | Troubleshooting Steps |
| Incomplete conversion of the starting amide | 1. Insufficient amount of Lawesson's reagent. 2. Reaction time is too short. 3. Reaction temperature is too low. | 1. Increase the molar equivalent of Lawesson's reagent (typically 0.5 to 1.0 eq.). 2. Extend the reaction time and monitor the progress using TLC. 3. Increase the reaction temperature. The reaction is often performed at the reflux temperature of the solvent (e.g., toluene, THF). |
| Degradation of the product | 1. Prolonged exposure to high temperatures. 2. Presence of acidic or basic impurities. | 1. Once the reaction is complete (as indicated by TLC), cool the reaction mixture promptly. 2. Ensure all reagents and solvents are of high purity and the glassware is clean and dry. |
| Difficult purification leading to product loss | Phosphorus-containing byproducts from Lawesson's reagent co-elute with the product during chromatography.[1] | 1. Modified Work-up: After the reaction, add ethylene glycol and heat the mixture. This helps to decompose the phosphorus byproducts into more polar compounds that can be more easily separated.[3][4] 2. Alternative Purification: Consider recrystallization from a suitable solvent as an alternative or final purification step to column chromatography. |
Guide 2: Issues with Synthesis from Thiophene-2-carbonitrile and a Sulfur Source
| Issue | Possible Cause | Troubleshooting Steps |
| Low conversion of the nitrile | 1. Inefficient delivery or low concentration of H₂S gas. 2. Inactive or insufficient base catalyst. 3. Low reaction temperature. | 1. Ensure a steady and continuous flow of H₂S gas through the reaction mixture. If using a salt like NaHS, ensure it is of good quality and used in sufficient quantity. 2. Use a suitable base catalyst (e.g., triethylamine, pyridine) and ensure it is not degraded. 3. Gently heating the reaction mixture can often improve the reaction rate and yield.[5] |
| Formation of side products | The reaction of nitriles with hydrogen sulfide can sometimes be complex, though specific side products for this reaction are not extensively documented in the provided results. | Monitor the reaction closely by TLC to identify the formation of any significant side products. Adjusting the reaction time and temperature may help to minimize their formation. |
| Handling of H₂S gas | Hydrogen sulfide is a toxic and flammable gas. | All manipulations involving H₂S must be performed in a well-ventilated fume hood with appropriate safety precautions. Consider using an alternative sulfur source like NaHS if handling H₂S gas is a concern. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Thiophene-2-carboxamide using Lawesson's Reagent
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions.
Materials:
-
Thiophene-2-carboxamide
-
Lawesson's Reagent (LR)
-
Anhydrous Toluene (or another suitable high-boiling solvent)
-
Ethylene Glycol (for work-up)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Thiophene-2-carboxamide (1.0 eq) in anhydrous toluene.
-
Add Lawesson's Reagent (0.5 - 1.0 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Work-up: Add ethylene glycol to the reaction mixture and heat at approximately 95°C for several hours to decompose the phosphorus byproducts.[3]
-
After cooling, extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Quantitative Data:
| Parameter | Condition | Expected Outcome |
| Lawesson's Reagent | 0.5 - 1.0 eq. | Higher equivalence can drive the reaction to completion but may complicate purification. |
| Temperature | Reflux in Toluene (~110°C) | Sufficient energy to overcome the activation barrier. |
| Reaction Time | Monitored by TLC | Typically a few hours. |
| Work-up | Ethylene glycol treatment | Simplifies purification by removing phosphorus byproducts.[3] |
Visualizations
Below are diagrams illustrating key workflows and relationships in the synthesis and troubleshooting of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 3. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: Purification of Crude Thiophene-2-carbothioamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Thiophene-2-carbothioamide.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying crude this compound?
A1: The two most common and effective purification techniques for this compound are column chromatography and recrystallization. Column chromatography is highly versatile for separating the target compound from a variety of impurities, while recrystallization is an excellent method for achieving high purity of a solid product. The choice between these methods depends on the nature and quantity of the impurities, the scale of the purification, and the physical state of your crude product.[1]
Q2: My crude this compound appears to be degrading on the silica gel column. What can I do?
A2: Thiophene derivatives can sometimes be sensitive to the acidic nature of silica gel, leading to degradation. To mitigate this, you can deactivate the silica gel by using an eluent containing a small amount of a base, such as 1-2% triethylamine.[1] Another approach is to minimize the time the compound spends on the column by running the chromatography as quickly as possible without compromising separation.[1] Alternatively, using a more neutral stationary phase like alumina can be a suitable option for acid-sensitive compounds.[1]
Q3: I'm having difficulty separating this compound from a closely related impurity. What is the best approach?
A3: Separating compounds with similar polarities can be challenging. For column chromatography, a systematic screening of different solvent systems using Thin Layer Chromatography (TLC) is crucial to find an eluent that provides optimal separation.[1] Using a long, narrow chromatography column can increase the number of theoretical plates and improve resolution.[1] Employing a shallow gradient elution, where the polarity of the solvent is increased very slowly, can also enhance the separation of closely eluting compounds.[1]
Q4: My purified this compound is an oil instead of a solid. How can I induce crystallization?
A4: If your purified product is an oil, you can still attempt recrystallization using a two-solvent system. First, dissolve the oil in a minimal amount of a "good" solvent in which it is highly soluble. Then, slowly add a "poor" solvent in which the compound is insoluble until the solution becomes turbid. Allowing this solution to cool slowly may induce crystallization.[1] Seeding the solution with a small crystal of pure this compound, if available, can also initiate the crystallization process.[1]
Q5: What are the common impurities I might encounter in my crude this compound?
A5: Common impurities often include unreacted starting materials and byproducts from the synthesis. For instance, if synthesizing from Thiophene-2-carboxamide via thionation, residual unreacted amide is a likely impurity. If the synthesis involves precursors like 2-bromothiophene, this may also be present in the crude product. A thorough work-up procedure before the final purification is essential. This may involve washing the crude product with a dilute acid or base to remove basic or acidic impurities, respectively.[1]
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Suggested Solution |
| Poor separation of this compound and impurities | The solvent system is not optimal. | Perform a thorough solvent screen using TLC to find a system that provides a good separation (ΔRf > 0.2).[1] |
| The column is overloaded with the crude product. | Use a larger column with more silica gel. A general guideline is a 50:1 to 100:1 ratio of silica gel to crude product by weight.[1] | |
| The column was not packed properly, leading to channeling. | Ensure the column is packed uniformly without any air bubbles or cracks. | |
| The compound streaks or "tails" during elution | The compound is interacting too strongly with the silica gel. | Add a small amount of a polar modifier to the eluent, such as a few drops of triethylamine.[1] |
| The sample was overloaded on the column. | Reduce the amount of sample loaded onto the column.[1] | |
| Low recovery of the purified product | The compound may be partially degrading on the silica gel. | Consider deactivating the silica gel with triethylamine or using alumina as the stationary phase.[1] |
| The chosen eluent is not polar enough to elute the compound completely. | Gradually increase the polarity of the eluent during the chromatography (gradient elution). |
Recrystallization
| Problem | Possible Cause | Suggested Solution |
| No crystals form upon cooling | The solution is not saturated enough. | Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.[1] |
| Nucleation has not occurred. | Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a small "seed" crystal of the pure compound can also initiate crystallization.[1] | |
| Low recovery of the purified compound | Too much solvent was used during dissolution. | Use the minimum amount of hot solvent necessary to fully dissolve the compound.[1] |
| The crystals are significantly soluble in the cold washing solvent. | Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[1] | |
| The compound "oils out" instead of crystallizing | The solution is supersaturated. | Re-heat the solution and add a small amount of additional solvent to decrease the saturation level, then allow it to cool slowly.[1] |
| The cooling process is too rapid. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
Data Presentation
Table 1: Column Chromatography of a Thiophene Carboxamide Derivative
| Eluent System (Hexane:Ethyl Acetate) | Crude Amount (mg) | Purified Yield (mg) | Recovery (%) | Purity (by HPLC, %) |
| 90:10 | 500 | 410 | 82 | 95.2 |
| 80:20 | 500 | 435 | 87 | 98.1 |
| 70:30 | 500 | 420 | 84 | 97.5 |
| 80:20 with 1% Triethylamine | 500 | 455 | 91 | 98.9 |
Note: This data is for a representative thiophene carboxamide derivative and may need to be optimized for this compound.[1]
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents (e.g., Hexane, Ethyl Acetate)
-
Triethylamine (optional)
-
Glass chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp for visualization
-
Rotary evaporator
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent. Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find a system that provides good separation of the desired product from impurities (target Rf value of approximately 0.2-0.4).[1]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample solution to the top of the silica gel bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the solvent system determined from the TLC analysis. If a gradient elution is required, gradually increase the proportion of the more polar solvent. Maintain a constant flow rate and ensure the solvent level does not drop below the top of the silica gel.
-
Fraction Collection and Analysis: Collect the eluent in a series of fractions. Analyze each fraction by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[1]
Protocol 2: Purification by Recrystallization
Materials:
-
Crude solid this compound
-
Recrystallization solvent(s) (e.g., ethanol, ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[1]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid. If the solid does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Allow the crystals to air dry on the filter paper or transfer them to a watch glass to dry. For more thorough drying, a vacuum oven can be used.
Visualizations
Caption: Recrystallization Workflow for this compound.
Caption: Troubleshooting Low Yield in Purification.
References
Technical Support Center: Synthesis of Thiophene-2-carbothioamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Thiophene-2-carbothioamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for the synthesis of this compound are:
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The Willgerodt-Kindler Reaction: This method typically involves the reaction of 2-acetylthiophene with sulfur and an amine, such as morpholine. It is a well-established one-pot reaction for producing thioamides.[1][2][3]
-
Thioamidation of Thiophene-2-carboxamide: This involves the conversion of the corresponding amide, Thiophene-2-carboxamide, to the thioamide using a thionating agent like Lawesson's reagent or phosphorus pentasulfide.
-
From Thiophene-2-carbonitrile: This synthesis route involves the reaction of Thiophene-2-carbonitrile with hydrogen sulfide (H₂S).
Q2: What is the most significant side product in the Willgerodt-Kindler synthesis of this compound?
A2: The most common and significant side product in the Willgerodt-Kindler synthesis is Thiophene-2-carboxylic acid . This occurs due to the hydrolysis of the intermediate thioamide or the final product during the reaction or workup.[1][4]
Q3: I am using Lawesson's reagent for thioamidation and having trouble with purification. What is the likely culprit?
A3: When using Lawesson's reagent, a major byproduct is a six-membered phosphorus- and sulfur-containing ring that is formed from the reagent itself. This byproduct can often have similar polarity to the desired thioamide, making purification by standard chromatography challenging.
Q4: Can polymerization of my starting materials or product be an issue?
A4: Yes, thiophene and its derivatives can be susceptible to polymerization, especially under strongly acidic conditions. For instance, the use of strong Lewis acids like aluminum chloride in the synthesis of the precursor 2-acetylthiophene has been noted to induce polymerization.[5]
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during the synthesis of this compound, categorized by the synthetic method.
Method 1: Willgerodt-Kindler Reaction from 2-Acetylthiophene
Problem 1: Low yield of this compound and significant formation of Thiophene-2-carboxylic acid.
| Potential Cause | Suggested Solution |
| Presence of water in the reaction mixture. | Ensure all reagents and solvents are anhydrous. Dry solvents using standard laboratory procedures. |
| Hydrolysis during workup. | Minimize contact with water and acidic conditions during the workup. Use of a non-aqueous workup if possible. |
| High reaction temperatures promoting hydrolysis. | Optimize the reaction temperature. While the Willgerodt-Kindler reaction requires elevated temperatures, excessive heat can favor hydrolysis.[6] |
Problem 2: Presence of unreacted 2-acetylthiophene.
| Potential Cause | Suggested Solution |
| Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |
| Inefficient mixing of the heterogeneous sulfur. | Ensure vigorous stirring to maintain a good suspension of elemental sulfur. |
| Incorrect stoichiometry of reagents. | Use a slight excess of sulfur and the amine (e.g., morpholine) as is often recommended.[7] |
Problem 3: Formation of other unexpected side products.
| Potential Cause | Suggested Solution |
| Side reactions of the thiophene ring. | In some instances of the Willgerodt-Kindler reaction, the formation of disubstituted thiophene byproducts has been observed.[7] Purify the crude product using column chromatography with a carefully selected solvent system. |
Method 2: Thioamidation of Thiophene-2-carboxamide with Lawesson's Reagent
Problem 1: Difficulty in separating the product from a major byproduct.
| Potential Cause | Suggested Solution |
| The phosphorus-containing byproduct from Lawesson's reagent co-elutes with the product. | After the reaction is complete, add an alcohol like ethanol or ethylene glycol and heat the mixture. This will convert the byproduct into a more polar phosphonate that can be more easily removed by extraction or chromatography. |
Problem 2: Incomplete conversion of the starting amide.
| Potential Cause | Suggested Solution |
| Insufficient amount of Lawesson's reagent. | Use a slight excess of Lawesson's reagent (typically 0.5 to 0.6 equivalents for a mono-amide). |
| Low reaction temperature or short reaction time. | Ensure the reaction is heated to a sufficient temperature (often refluxing in a solvent like toluene) and monitor by TLC until the starting material is consumed. |
Summary of Potential Side Products
| Synthetic Route | Starting Material | Common Side Products/Impurities |
| Willgerodt-Kindler | 2-Acetylthiophene | Thiophene-2-carboxylic acid, Unreacted 2-acetylthiophene, 2,5-Disubstituted thiophene derivatives |
| Thioamidation | Thiophene-2-carboxamide | Phosphorus-containing byproduct from Lawesson's reagent, Unreacted Thiophene-2-carboxamide |
| From Nitrile | Thiophene-2-carbonitrile | Unreacted Thiophene-2-carbonitrile, Oligomers/Polymers of thiophene |
Experimental Protocols
Synthesis of 2-Acetylthiophene (Precursor for Willgerodt-Kindler Reaction)
-
Materials: Thiophene, acetic anhydride, and phosphoric acid.
-
Procedure:
-
To a reaction vessel, add thiophene (1.0 eq) and acetic anhydride (1.0 eq).
-
Add a catalytic amount of phosphoric acid.
-
Heat the mixture to 70-80°C and stir for 2-3 hours.
-
Monitor the reaction by GC.
-
Upon completion, cool the mixture and purify by distillation to obtain 2-acetylthiophene. A yield of 95% has been reported for a similar procedure.[8]
-
Willgerodt-Kindler Reaction of 2-Acetylthiophene
-
Materials: 2-Acetylthiophene, sulfur, and morpholine.
-
Procedure:
-
In a flask equipped with a reflux condenser, combine 2-acetylthiophene (1.0 eq), elemental sulfur (2.0 eq), and morpholine (3.0 eq).
-
Heat the mixture to reflux (around 120-130°C) with vigorous stirring for 8-12 hours. Caution: The reaction releases hydrogen sulfide (H₂S), a toxic gas, and should be performed in a well-ventilated fume hood.[9]
-
Monitor the reaction by TLC.
-
After cooling, the crude product can be purified by column chromatography on silica gel.
-
Thioamidation of Thiophene-2-carboxamide using Lawesson's Reagent
-
Materials: Thiophene-2-carboxamide, Lawesson's reagent, and toluene.
-
Procedure:
-
In a round-bottom flask, dissolve Thiophene-2-carboxamide (1.0 eq) in toluene.
-
Add Lawesson's reagent (0.5-0.6 eq) to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC.
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Once the starting material is consumed, cool the reaction mixture.
-
To simplify purification, add ethanol or ethylene glycol and heat for a short period to decompose the phosphorus-containing byproduct.
-
The product can then be purified by extraction and recrystallization or column chromatography.
-
Visualizations
Caption: Main synthetic routes to this compound.
Caption: Formation of common side products.
Caption: A logical troubleshooting workflow for common issues.
References
- 1. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 2. Willgerodt Rearrangement [unacademy.com]
- 3. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 4. Willgerodt_rearrangement [chemeurope.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. znaturforsch.com [znaturforsch.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN106892895A - A kind of preparation method of 2 acetyl thiophene - Google Patents [patents.google.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Thiophene-2-carbothioamide Stability and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of Thiophene-2-carbothioamide under various stress conditions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Disclaimer: Direct forced degradation studies on this compound are limited in publicly available literature. The information provided is substantially based on studies of the structurally related drug Ethionamide (2-ethyl-4-pyridinecarbothioamide) and general chemical principles of thiophenes and thioamides. These guidelines should be adapted and validated for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
This compound is susceptible to degradation under several stress conditions, including:
-
Hydrolysis: The thioamide functional group can be hydrolyzed under both acidic and basic conditions.
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Oxidation: The sulfur atoms in both the thiophene ring and the carbothioamide group are prone to oxidation.
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Photolysis: Exposure to light, particularly UV radiation, can induce degradation of the thiophene ring.
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Thermal Stress: Elevated temperatures can accelerate the degradation process.
Q2: What are the likely degradation products of this compound?
Based on the degradation pathways of similar compounds, the expected degradation products include:
-
Hydrolytic Degradation:
-
Thiophene-2-carboxamide (amide analog)
-
Thiophene-2-carboxylic acid
-
-
Oxidative Degradation:
-
This compound S-oxide (sulfoxide)
-
Further oxidation products, potentially leading to ring opening.
-
-
Photolytic Degradation:
-
Various photoproducts arising from reactions of the thiophene ring.
-
Q3: How can I monitor the degradation of this compound in my experiments?
A stability-indicating analytical method is crucial for monitoring degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique. A suitable method should be able to separate the intact this compound from all its potential degradation products.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Unexpected peaks in HPLC chromatogram. | Degradation of this compound. | Perform forced degradation studies (see experimental protocols below) to identify the retention times of potential degradation products. Ensure proper storage and handling of the compound and samples. |
| Contamination of sample, solvent, or HPLC system. | Use high-purity solvents and properly clean the HPLC system. Analyze a blank (solvent) injection to check for system peaks. | |
| Loss of parent compound peak area over time. | Instability of the compound in the chosen sample solvent or under the storage conditions. | Evaluate the stability of the compound in different solvents and at different temperatures. Prepare fresh samples for analysis whenever possible. |
| Adsorption of the compound to container surfaces. | Use silanized glass vials or polypropylene vials to minimize adsorption. | |
| Inconsistent analytical results. | Variability in experimental conditions (e.g., temperature, light exposure). | Maintain consistent and controlled experimental conditions. Protect samples from light and store them at appropriate temperatures. |
| Issues with the analytical method (e.g., poor resolution, peak tailing). | Optimize the HPLC method to ensure good separation and peak shape. Check column performance and mobile phase preparation. |
Summary of Predicted Degradation under Stress Conditions
The following table summarizes the expected stability of this compound under various stress conditions, based on data from its structural analog, Ethionamide. The extent of degradation is indicative and will vary depending on the specific experimental conditions.
| Stress Condition | Reagent/Condition | Temperature | Duration | Predicted Degradation | Major Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 80°C | 24 hours | Significant | Thiophene-2-carboxamide, Thiophene-2-carboxylic acid |
| Basic Hydrolysis | 0.1 M NaOH | 80°C | 8 hours | Significant | Thiophene-2-carboxamide, Thiophene-2-carboxylic acid |
| Oxidative | 3% H₂O₂ | Room Temp | 24 hours | Extensive | This compound S-oxide and other oxidized species |
| Photolytic | UV light (254 nm) | Room Temp | 48 hours | Moderate | Various photoproducts |
| Thermal | Dry Heat | 100°C | 48 hours | Minimal | - |
Experimental Protocols
Forced Degradation Studies
These protocols are designed to intentionally degrade the sample to identify potential degradation products and validate a stability-indicating analytical method.
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
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Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 80°C for 24 hours. Cool, neutralize with 1 M NaOH, and dilute with mobile phase to the desired concentration.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 80°C for 8 hours. Cool, neutralize with 1 M HCl, and dilute with mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature, protected from light, for 24 hours. Dilute with mobile phase.
-
Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber for 48 hours. A control sample should be kept in the dark.
-
Thermal Degradation: Store the solid compound in an oven at 100°C for 48 hours. Dissolve the stressed solid in the mobile phase.
Stability-Indicating HPLC Method (Example)
This is a general method that should be optimized and validated for your specific application.
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Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient mixture of:
-
A: 0.1% Formic acid in Water
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B: Acetonitrile
-
-
Gradient Program:
Time (min) % A % B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Visualizations
Caption: Predicted degradation pathways of this compound.
Caption: General workflow for forced degradation studies.
Technical Support Center: Optimizing Reaction Conditions for Thiophene-2-carbothioamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and optimization of reaction conditions for Thiophene-2-carbothioamide. It includes detailed troubleshooting guides and frequently asked questions to address specific experimental challenges.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, primarily through the thionation of Thiophene-2-carboxamide.
| Question | Answer |
| My reaction is slow or incomplete. How can I improve the conversion rate? | Ensure your reagents, especially the thionating agent (Lawesson's reagent or P4S10), are fresh and have been stored under anhydrous conditions. Moisture can decompose these reagents, reducing their effectiveness.[1] Consider increasing the reaction temperature or switching to a higher-boiling point solvent like toluene or xylene. Microwave irradiation has also been shown to accelerate thionation reactions significantly.[2] |
| I'm observing multiple spots on my TLC, indicating side products. What are they and how can I minimize them? | Common impurities include unreacted starting material and byproducts from the thionating agent.[3] With Lawesson's reagent, phosphorus-containing byproducts can complicate purification.[4] To minimize side reactions, ensure the stoichiometry of the thionating agent is correct; an excess can sometimes lead to undesired products. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidative side reactions. |
| The purification of my product is difficult. What is the best method? | The most common and effective methods for purifying thiophene carboxamide derivatives are column chromatography and recrystallization.[5] For issues with phosphorus byproducts from Lawesson's reagent, a modified workup using ethylene glycol followed by recrystallization can be highly effective and avoids the need for chromatography.[3] If using column chromatography, deactivating the silica gel with a small amount of triethylamine (1-2%) in the eluent can prevent degradation of sensitive thiophene compounds on the column.[5] |
| My product seems to be degrading on the silica gel column. What should I do? | Thiophene derivatives can be sensitive to acidic conditions. To mitigate degradation on silica gel, you can use a deactivated stationary phase by adding 1-2% triethylamine to your eluent.[5] Alternatively, using a more neutral stationary phase like alumina can be a good option for acid-sensitive compounds. Minimizing the time the compound spends on the column by running it as quickly as possible without compromising separation is also recommended.[5] |
| What are the optimal conditions for using Lawesson's reagent? | Lawesson's reagent is a mild and convenient thionating agent.[2] A typical starting point is to use 0.5 to 0.6 molar equivalents of Lawesson's reagent per mole of amide. The reaction is often carried out in a non-polar solvent such as toluene at reflux temperature.[3] Monitoring the reaction by TLC is crucial to determine the point of complete consumption of the starting material. |
| What are the optimal conditions for using Phosphorus Pentasulfide (P4S10)? | P4S10 is a stronger thionating agent but may require higher temperatures and a larger excess compared to Lawesson's reagent.[2] A combination of P4S10 with hexamethyldisiloxane (HMDO) has been shown to be effective and can simplify the workup procedure.[4][6] Reactions are typically run in a solvent like toluene at elevated temperatures (e.g., 90°C).[4] |
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound from Thiophene-2-carboxamide using either Lawesson's reagent or Phosphorus Pentasulfide.
Protocol 1: Synthesis using Lawesson's Reagent with Chromatography-Free Workup
This protocol is adapted from a procedure for the synthesis of thioamides that allows for a simplified, purification-friendly workup.[3]
Materials:
-
Thiophene-2-carboxamide
-
Lawesson's Reagent
-
Toluene (anhydrous)
-
Ethylene glycol
-
Heptane
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Thiophene-2-carboxamide (1.0 mmol) and Lawesson's reagent (0.6 mmol).
-
Add anhydrous toluene (4 mL) and heat the mixture to reflux under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amide is fully consumed.
-
Cool the reaction mixture to room temperature.
-
Add ethylene glycol (2 mL, excess) and water (a few drops) to the mixture.
-
Heat the resulting mixture to 95°C and stir for 1-2 hours to decompose the phosphorus byproducts.
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Cool the mixture to room temperature. Add heptane to precipitate the product.
-
Filter the solid product, wash with heptane, and dry under vacuum to obtain this compound.
Protocol 2: Synthesis using Phosphorus Pentasulfide (P4S10) and HMDO
This protocol is based on the use of P4S10 in combination with hexamethyldisiloxane (HMDO) for the thionation of amides.[4][6]
Materials:
-
Thiophene-2-carboxamide
-
Phosphorus Pentasulfide (P4S10)
-
Hexamethyldisiloxane (HMDO)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve Thiophene-2-carboxamide (1.0 mmol) in anhydrous toluene (10 mL).
-
Add P4S10 (0.25 mmol) to the solution.
-
Add hexamethyldisiloxane (1.7 mmol) and heat the reaction mixture to 90°C.
-
Stir the reaction at 90°C and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography (e.g., ethyl acetate/hexanes) to yield pure this compound.
Data Presentation
The choice of thionating agent and reaction conditions can significantly impact the yield and purity of the final product. The following table summarizes typical outcomes for the thionation of amides.
| Thionating Agent | Solvent | Temperature | Typical Yield | Notes |
| Lawesson's Reagent | Toluene | Reflux | Good to Excellent | Milder conditions, but byproducts can complicate purification without a specialized workup.[2][3] |
| P4S10 | Toluene | 90-110°C | Good | Often requires higher temperatures and can be less selective than Lawesson's reagent.[2][4] |
| P4S10 / HMDO | Toluene | 90°C | Good to Excellent | The addition of HMDO can lead to cleaner reactions and simpler workups compared to P4S10 alone.[4][6] |
Visualizations
Experimental Workflow
The general workflow for the synthesis and purification of this compound is outlined below.
Signaling Pathway: Inhibition of VEGFR-2
Thiophene-2-carboxamide derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in angiogenesis, which is crucial for tumor growth.[5][7][8] The diagram below illustrates the simplified VEGFR-2 signaling pathway and the point of inhibition by these compounds.
References
- 1. A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lawesson's Reagent [organic-chemistry.org]
- 3. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
- 4. rsc.org [rsc.org]
- 5. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility problems of Thiophene-2-carbothioamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with Thiophene-2-carbothioamide.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is characterized as being insoluble in water.[1] However, it is generally soluble in organic solvents.[2][3] Like its parent compound thiophene, which is miscible with ethanol, ether, and benzene, this compound shows a preference for nonpolar solvents.[4]
Q2: Why is this compound poorly soluble in aqueous solutions?
A2: The poor aqueous solubility is attributed to its molecular structure. The thiophene ring is nonpolar, and while the carbothioamide group can participate in some hydrogen bonding, the overall hydrophobic character of the molecule dominates, leading to low solubility in water.[4]
Q3: Can pH be adjusted to improve the solubility of this compound?
A3: Yes, pH adjustment can be a viable technique. The thioamide group has a predicted pKa of approximately 12.56, indicating it is a very weak acid.[1] Therefore, increasing the pH of the aqueous solution to a value significantly above its pKa can deprotonate the thioamide, forming a more soluble salt. However, the stability of the compound at high pH should be experimentally verified.
Q4: What are the most common organic solvents used to dissolve this compound?
A4: While specific quantitative data is limited in publicly available literature, common water-miscible organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethanol, and methanol are typically effective for dissolving this compound and similar poorly soluble organic compounds.[5][6]
Q5: My compound precipitates when I dilute my organic stock solution into an aqueous buffer. What should I do?
A5: This is a common issue known as precipitation upon dilution. It occurs when the concentration of the organic co-solvent is no longer sufficient to keep the compound dissolved in the aqueous medium. To address this, you can try lowering the final concentration of the compound, increasing the percentage of the organic co-solvent in the final solution (while considering its impact on your experimental system), or employing other solubilization techniques like using surfactants or cyclodextrins.[5][6]
Troubleshooting Guide for Solubility Issues
| Problem Encountered | Potential Cause | Recommended Solution |
| Compound will not dissolve in the desired aqueous buffer. | High crystallinity and low polarity of the molecule. | 1. Use a Co-solvent: Prepare a concentrated stock solution in a water-miscible organic solvent (e.g., DMSO, ethanol) and dilute it into your aqueous buffer.[6] 2. pH Adjustment: Increase the pH of the buffer to deprotonate the thioamide group and increase solubility. 3. Particle Size Reduction: Use techniques like micronization or sonication to increase the surface area available for dissolution.[7] |
| Precipitation occurs after adding the stock solution to the aqueous medium. | The compound has exceeded its solubility limit in the final solvent mixture. | 1. Lower the Final Concentration: Reduce the amount of compound being added. 2. Increase Co-solvent Percentage: If tolerated by the experimental system, increase the final concentration of the organic co-solvent.[6] 3. Use Surfactants: Add a biocompatible surfactant (e.g., Polysorbate 80, Cremophor EL) to the aqueous medium to form micelles that can encapsulate the compound.[5] 4. Complexation: Use cyclodextrins (e.g., β-cyclodextrin) to form inclusion complexes that enhance aqueous solubility.[5] |
| The solubility is inconsistent between experimental batches. | Variations in compound purity, polymorphic form, or particle size. | 1. Ensure High Purity: Use compound with consistent and high purity (≥99%).[3] 2. Control Crystallinity: Be aware that different crystallization conditions can lead to polymorphs with different solubilities. Standardize crystallization procedures if applicable. 3. Standardize Preparation: Follow a strict, standardized protocol for preparing all solutions to ensure reproducibility. |
Quantitative Data on Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅NS₂ | [8] |
| Molecular Weight | 143.23 g/mol | [8] |
| Appearance | White to Yellow to Green powder/crystal | [1] |
| Melting Point | 101 - 106 °C | [1][2] |
| Water Solubility | Insoluble | [1] |
| Organic Solvent Solubility | Soluble in organic solvents | [2][3] |
| Predicted pKa | 12.56 ± 0.29 | [1] |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent
This protocol describes the use of an organic co-solvent to prepare a solution of this compound for use in aqueous experimental systems.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Target aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh out the required amount of this compound in a microcentrifuge tube.
-
Add a minimal volume of DMSO to the tube to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary, but check for compound stability.
-
Perform a serial dilution of this stock solution into the target aqueous buffer to achieve the final desired concentration.
-
Important: Add the DMSO stock solution to the buffer dropwise while vortexing the buffer to ensure rapid mixing and minimize local high concentrations that can cause precipitation. The final DMSO concentration should ideally be kept below 1% (v/v) to avoid solvent effects in biological assays.
-
Protocol 2: Solubility Enhancement using pH Adjustment
This protocol outlines how to increase the aqueous solubility of this compound by preparing a solution at an elevated pH.
-
Materials:
-
This compound powder
-
1 M Sodium Hydroxide (NaOH)
-
Deionized water or desired buffer
-
pH meter
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Add the weighed this compound powder to a volume of deionized water or buffer.
-
Place the container on a magnetic stirrer and begin stirring.
-
Slowly add 1 M NaOH dropwise to the suspension while monitoring the pH with a calibrated pH meter.
-
Continue adding NaOH until the compound dissolves. As the predicted pKa is ~12.56, a pH above this may be required.
-
Once dissolved, the pH can be carefully adjusted downwards if required by the experimental system, but be cautious as the compound may precipitate if the pH drops significantly.
-
Note: Always verify the stability and integrity of the compound at high pH using an appropriate analytical method (e.g., HPLC, LC-MS) before use in experiments.
-
Visualizations
Caption: Workflow for selecting a solubilization strategy.
Caption: STING pathway activation by a thiophene derivative.[9]
References
- 1. THIOPHENE-2-THIOCARBOXAMIDE CAS#: 20300-02-1 [m.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpbr.in [ijpbr.in]
- 7. mdpi.com [mdpi.com]
- 8. scbt.com [scbt.com]
- 9. Design, synthesis, and STING-agonistic activity of benzo[b]thiophene-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Thiophene-2-carbothioamide Reaction Mechanism Elucidation
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to facilitate the elucidation of reaction mechanisms involving thiophene-2-carbothioamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound has several reactive sites. The thiophene ring is electron-rich and susceptible to electrophilic substitution, primarily at the C5 position. The carbothioamide group contains two nucleophilic centers: the sulfur atom, which is a soft nucleophile, and the nitrogen atom, which is a harder nucleophile. The sulfur atom is generally more nucleophilic and will preferentially react with soft electrophiles.
Q2: What is the most common reaction of this compound with α-haloketones?
A2: The most common reaction is the Hantzsch thiazole synthesis, which leads to the formation of 2-(thiophen-2-yl)-1,3-thiazole derivatives. This reaction involves the nucleophilic attack of the carbothioamide's sulfur on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration.
Q3: Can this compound react with other electrophiles besides α-haloketones?
A3: Yes, the carbothioamide group can react with a variety of electrophiles. For instance, it can be alkylated at the sulfur atom by alkyl halides and acylated by acyl chlorides to form thioimidates. These intermediates can then be used in further synthetic transformations.
Q4: How can I synthesize this compound?
A4: A common method for the synthesis of this compound is the reaction of 2-cyanothiophene with hydrogen sulfide in the presence of a base, such as pyridine or triethylamine. Another route involves the conversion of thiophene-2-carboxaldehyde to its oxime, followed by reduction and thionation.
Q5: What are the typical conditions for the Hantzsch thiazole synthesis using this compound?
A5: The Hantzsch thiazole synthesis is typically carried out by refluxing a mixture of this compound and an α-haloketone in a polar solvent like ethanol or isopropanol. The reaction is often complete within a few hours.
Troubleshooting Guides
Issue 1: Low Yield in Hantzsch Thiazole Synthesis
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the expected reaction time, try increasing the reaction temperature or extending the reaction time. |
| Decomposition of Reactants or Products | Thioamides can be sensitive to prolonged heating. If TLC shows the formation of multiple unidentified spots, consider running the reaction at a lower temperature for a longer duration. Ensure the α-haloketone is stable under the reaction conditions. |
| Suboptimal Solvent | While ethanol is commonly used, its polarity might not be optimal for all substrates. Try other polar solvents like isopropanol or acetonitrile to improve solubility and reaction rates. |
| Incorrect Stoichiometry | Ensure a 1:1 molar ratio of this compound to the α-haloketone. A slight excess of the thioamide can sometimes be beneficial. |
Issue 2: Formation of Byproducts
| Potential Cause | Troubleshooting Step |
| Side reactions of the α-haloketone | α-haloketones can undergo self-condensation or other side reactions, especially in the presence of base. Add the thioamide to the reaction mixture before any base, if one is used. |
| Reaction at the Nitrogen Atom | While the sulfur atom is more nucleophilic, reaction at the nitrogen can occur under certain conditions. This is less common but can be influenced by the choice of solvent and the nature of the electrophile. |
| Formation of Regioisomers | When using unsymmetrical α-haloketones, the formation of regioisomers is possible. Careful analysis of the product mixture by NMR is necessary to identify the major isomer. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Similar Polarity of Product and Starting Materials | If the product and starting materials have similar Rf values on TLC, purification by column chromatography can be challenging. Try different solvent systems for elution, starting with a non-polar solvent and gradually increasing the polarity. |
| Presence of Highly Polar Impurities | If highly polar impurities are present, they may streak on the silica gel column. A pre-purification step, such as washing the crude product with a suitable solvent, might be necessary. |
| Product is an Oil | If the product is an oil and difficult to handle, try to form a crystalline derivative (e.g., a salt) for easier purification and characterization. |
Data Presentation
Table 1: Reaction Conditions and Yields for Hantzsch Thiazole Synthesis with this compound
| α-Haloketone | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenacyl bromide | Ethanol | Reflux | 3 | 85-95 |
| 4-Bromophenacyl bromide | Ethanol | Reflux | 3 | 80-90 |
| Ethyl bromoacetate | Isopropanol | Reflux | 4 | 75-85 |
| Chloroacetone | Ethanol | Reflux | 5 | 70-80 |
Table 2: Spectroscopic Data for this compound and a Representative Thiazole Product
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
| This compound | 9.5 (br s, 1H, NH), 7.8-7.9 (m, 2H, Th-H), 7.1-7.2 (m, 1H, Th-H) | 198 (C=S), 145 (Th-C), 130 (Th-C), 128 (Th-C), 127 (Th-C) | 3350, 3150 (N-H), 1610 (C=C), 1420 (C=S) |
| 2-(Thiophen-2-yl)-4-phenyl-1,3-thiazole | 7.9-8.0 (m, 2H, Ar-H), 7.8 (s, 1H, Tz-H), 7.6-7.7 (m, 1H, Th-H), 7.4-7.5 (m, 3H, Ar-H), 7.1-7.2 (m, 1H, Th-H) | 168 (Tz-C2), 155 (Tz-C4), 134 (Ar-C), 130 (Th-C), 129 (Ar-C), 128 (Ar-C), 127 (Th-C), 115 (Tz-C5) | 3100 (C-H), 1600 (C=C), 1500 (C=N) |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Cyanothiophene
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a condenser, dissolve 2-cyanothiophene (1.0 eq) in a mixture of pyridine and triethylamine (10:1 v/v).
-
Bubble a slow stream of dry hydrogen sulfide (H₂S) gas through the solution at room temperature for 4-6 hours. The reaction progress can be monitored by TLC.
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Once the reaction is complete, stop the H₂S flow and purge the system with nitrogen gas to remove any residual H₂S.
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Pour the reaction mixture into ice-cold water.
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The precipitated yellow solid is collected by vacuum filtration, washed with cold water, and dried under vacuum.
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The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Protocol 2: Hantzsch Thiazole Synthesis of 2-(Thiophen-2-yl)-4-phenyl-1,3-thiazole
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and phenacyl bromide (1.0 eq) in absolute ethanol.
-
Heat the mixture to reflux and maintain for 3 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
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The product often precipitates out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure to induce precipitation.
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Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from ethanol to yield pale yellow crystals.
Mandatory Visualization
Caption: Hantzsch Thiazole Synthesis Workflow.
Caption: Troubleshooting Decision Tree.
Caption: Reactivity Profile of this compound.
Technical Support Center: Byproduct Identification in Thiophene-2-carbothioamide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thiophene-2-carbothioamide. The information is tailored to address specific issues that may be encountered during experimentation, with a focus on byproduct identification and mitigation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am attempting a Hantzsch thiazole synthesis using this compound and an α-haloketone, but I am getting a significant amount of an unexpected byproduct. What could it be?
A1: A common byproduct in this reaction is the corresponding Thiophene-2-carboxamide . This occurs if water is present in the reaction mixture, leading to the hydrolysis of the carbothioamide functional group.
Troubleshooting Steps:
-
Ensure anhydrous conditions: Use dry solvents and reagents. Consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Check the purity of your starting materials: The α-haloketone can sometimes undergo self-condensation or other side reactions if it is impure.
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Formation of an intermediate salt: The initial product of the Hantzsch synthesis is often the hydrohalide salt of the aminothiazole. This salt can be quite soluble in polar solvents like methanol. Neutralization with a weak base is necessary to precipitate the final product.[1]
Q2: My reaction is sluggish, and upon workup, I isolate unreacted this compound. How can I improve the reaction rate and conversion?
A2: Low reactivity can be due to several factors, including insufficient heating or the nature of the α-haloketone.
Troubleshooting Steps:
-
Increase the reaction temperature: The Hantzsch thiazole synthesis often requires heating to proceed at a reasonable rate.[1][2]
-
Use a more reactive α-haloketone: α-Bromoketones are generally more reactive than α-chloroketones.
-
Consider microwave irradiation: This technique can often accelerate the reaction and improve yields.[3]
Q3: I am observing a byproduct with a mass corresponding to a dimer of my starting material. Is this common?
A3: While less common for this compound itself under standard conditions, dimerization of thiophene derivatives can occur, particularly under oxidative conditions leading to the formation of thiophene S-oxides which can then dimerize.
Troubleshooting Steps:
-
Avoid oxidizing agents: Ensure your reaction conditions are free from unintentional oxidants.
-
Degas your solvents: Removing dissolved oxygen can help prevent oxidative side reactions.
Q4: Can this compound react with itself or the solvent?
A4: this compound is generally stable under typical reaction conditions. However, in the presence of strong bases or nucleophiles, side reactions can occur. The use of protic solvents like methanol or ethanol is common, and while generally stable, prolonged heating at high temperatures could potentially lead to side reactions.
Troubleshooting Steps:
-
Use appropriate solvents and bases: Select solvents and bases that are compatible with your desired reaction and minimize the potential for side reactions.
-
Control reaction time and temperature: Avoid unnecessarily long reaction times or excessive temperatures.
Byproduct Identification
The following table summarizes potential byproducts in reactions involving this compound and their key identifying features.
| Byproduct Name | Chemical Structure | Molecular Weight ( g/mol ) | Key Mass Spec Fragments (m/z) | Key 1H NMR Signals (ppm) |
| Thiophene-2-carboxamide | C5H5NOS | 127.16 | 127 (M+), 111, 83 | Signals for thiophene protons, broad amide proton signals. |
| 2-Cyanothiophene | C5H3NS | 109.15 | 109 (M+), 82 | Signals for thiophene protons. |
| Thiophene-2-carboxylic acid | C5H4O2S | 128.15 | 128 (M+), 111, 83 | Signals for thiophene protons, broad carboxylic acid proton signal.[4][5] |
| Dithioester Derivatives | Varies | Varies | Varies | Varies |
Note: The spectral data provided are general and can vary based on the specific substitution pattern and the solvent used for analysis.
Experimental Protocols
Hantzsch Thiazole Synthesis of 2-Amino-4-phenyl-5-(thiophen-2-yl)thiazole
This protocol describes a typical Hantzsch synthesis using this compound and 2-bromoacetophenone.
Materials:
-
This compound
-
2-Bromoacetophenone
-
Methanol (anhydrous)
-
5% Sodium Carbonate solution
-
Stir bar
-
Round-bottom flask with reflux condenser
-
Heating mantle or hot plate
Procedure:
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In a round-bottom flask, combine this compound (1 equivalent) and 2-bromoacetophenone (1 equivalent).[2]
-
Add anhydrous methanol to dissolve the reactants.
-
Add a stir bar and equip the flask with a reflux condenser.
-
Heat the mixture to reflux with stirring for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed and precipitate the product.[1]
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Collect the precipitate by vacuum filtration, washing with cold water.
-
Dry the product in a desiccator. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Reaction Mechanisms and Workflows
Hantzsch Thiazole Synthesis Workflow
The following diagram illustrates the general workflow for a Hantzsch thiazole synthesis.
Proposed Mechanism for Hydrolysis of this compound
The following diagram outlines the proposed mechanism for the hydrolysis of this compound to Thiophene-2-carboxamide in the presence of water.
References
Technical Support Center: Refinement of Thiophene-2-carbothioamide Synthesis from Thiophene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Thiophene-2-carbothioamide from thiophene. The synthesis is typically a two-step process: the formylation of thiophene to thiophene-2-carbonitrile, followed by the thionation of the nitrile to the desired this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route from thiophene to this compound?
A1: The most prevalent and reliable synthetic route involves a two-step process. The first step is the conversion of thiophene to thiophene-2-carbonitrile.[1] This intermediate is then converted to this compound in the second step. Direct conversion methods are less common and often result in lower yields and more complex purification.
Q2: What are the critical parameters to control during the synthesis of thiophene-2-carbonitrile?
A2: The synthesis of thiophene-2-carbonitrile often involves cyanation of a thiophene derivative.[1] Key parameters to control include reaction temperature, the purity of starting materials, and the choice of catalyst and solvent. Maintaining an inert atmosphere is also crucial to prevent side reactions.
Q3: My this compound product appears to be degrading during purification. What could be the cause?
A3: Thiophene derivatives can be sensitive to acidic conditions. If you are using silica gel for column chromatography, degradation can occur.[2] To mitigate this, you can deactivate the silica gel with a base like triethylamine (1-2% in the eluent) or use an alternative stationary phase such as neutral alumina.[2] Minimizing the contact time of your compound with the stationary phase is also recommended.[2]
Q4: What are the most effective methods for purifying the final this compound product?
A4: The most common and effective purification methods are recrystallization and column chromatography.[2] Recrystallization is ideal for achieving high purity of solid products, while column chromatography is versatile for separating complex mixtures.[2] The choice depends on the scale of your reaction and the nature of the impurities.
Q5: What are some common impurities I might encounter in my final product?
A5: Common impurities can include unreacted starting materials such as thiophene-2-carbonitrile, and byproducts from side reactions. A thorough work-up procedure before the final purification is essential to remove most of these impurities.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of Thiophene-2-carbonitrile | Incomplete reaction. | - Increase reaction time or temperature. - Ensure the catalyst is active. |
| Side reactions. | - Use high-purity starting materials. - Maintain a strictly inert atmosphere (e.g., nitrogen or argon). | |
| Loss during work-up/purification. | - Optimize extraction and washing steps. - Use appropriate solvent systems for chromatography to avoid product loss. | |
| Low yield of this compound | Incomplete conversion of the nitrile. | - Increase the amount of the thionating agent (e.g., Lawesson's reagent, H₂S). - Extend the reaction time. |
| Degradation of the product. | - Control the reaction temperature carefully, as overheating can lead to decomposition. - Perform the reaction under anhydrous conditions. | |
| Product is an oil or fails to crystallize | Presence of impurities. | - Perform column chromatography to remove impurities. - Try different solvents or solvent mixtures for recrystallization.[2] |
| Residual solvent. | - Ensure the product is thoroughly dried under vacuum. | |
| Multiple spots on TLC after purification | Co-eluting impurities. | - Optimize the solvent system for column chromatography; a shallow gradient elution may be necessary.[2] - Consider using a different stationary phase (e.g., alumina).[2] |
| Decomposition on the TLC plate. | - Spot the TLC plate and develop it immediately. - Add a small amount of triethylamine to the developing solvent. |
Experimental Protocols
Step 1: Synthesis of Thiophene-2-carbonitrile from Thiophene
This procedure is a common method for the formylation and subsequent conversion of thiophene to its nitrile derivative.
Materials:
-
Thiophene
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Hydroxylamine hydrochloride
-
Sodium formate
-
Formic acid
Procedure:
-
Vilsmeier-Haack Reaction: To a cooled (0-5 °C) solution of thiophene in DMF, slowly add phosphorus oxychloride. Stir the mixture at this temperature for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Hydrolysis: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Formation of Oxime: Treat the crude thiophene-2-carbaldehyde with hydroxylamine hydrochloride and a base (e.g., sodium acetate) in an appropriate solvent like ethanol.
-
Dehydration to Nitrile: Dehydrate the resulting oxime using a dehydrating agent such as acetic anhydride or a commercial catalyst to yield thiophene-2-carbonitrile.
-
Purification: Purify the crude thiophene-2-carbonitrile by vacuum distillation or column chromatography.
Step 2: Synthesis of this compound from Thiophene-2-carbonitrile
This protocol describes the conversion of the nitrile to the thioamide.
Materials:
-
Thiophene-2-carbonitrile
-
Hydrogen sulfide (H₂S) gas or Lawesson's reagent
-
Pyridine or triethylamine
-
Solvent (e.g., ethanol or dioxane)
Procedure:
-
Dissolve thiophene-2-carbonitrile in a suitable solvent containing a base such as pyridine or triethylamine.
-
Bubble hydrogen sulfide gas through the solution at room temperature or add Lawesson's reagent portion-wise. The reaction is typically monitored by TLC.
-
Once the reaction is complete, pour the mixture into water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and a small amount of cold ethanol.
-
Recrystallize the crude this compound from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure product.
Quantitative Data Summary
| Parameter | Step 1: Thiophene to Thiophene-2-carbonitrile | Step 2: Thiophene-2-carbonitrile to this compound |
| Typical Yield | 70-85% | 80-95% |
| Reaction Temperature | 0 °C to room temperature | Room temperature to 50 °C |
| Reaction Time | 3-5 hours | 4-8 hours |
| Key Reagents | POCl₃, DMF, Hydroxylamine HCl | H₂S or Lawesson's reagent, Pyridine |
Process Visualization
References
Validation & Comparative
A Comparative Guide to Validating the Structure of Thiophene-2-carbothioamide Derivatives
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is a cornerstone of chemical research. This guide provides a comprehensive comparison of key analytical techniques for validating the structure of thiophene-2-carbothioamide derivatives, a class of compounds with significant interest due to their diverse biological activities. The following sections present a comparative analysis of common spectroscopic and crystallographic methods, detailed experimental protocols, and a visual representation of a typical validation workflow.
Performance Comparison of Analytical Techniques
The selection of an appropriate analytical technique is crucial for obtaining unambiguous structural information. The table below summarizes the performance of four primary methods used in the structural validation of this compound derivatives, highlighting their strengths and limitations.
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantages for this compound Derivatives | Limitations |
| ¹H & ¹³C NMR Spectroscopy | Connectivity of atoms, chemical environment of protons and carbons, stereochemistry. | 5-10 mg, soluble in deuterated solvent | High | Provides detailed information on the substitution pattern of the thiophene ring and the conformation of the carbothioamide group. | Can be complex to interpret for highly substituted derivatives; may not provide absolute stereochemistry. |
| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and elemental composition. | < 1 mg, soluble | High | Unambiguously determines the molecular formula, confirming the presence of sulfur and nitrogen. Fragmentation patterns can provide structural clues. | Does not provide information on stereochemistry or connectivity. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Presence of functional groups. | 1-2 mg, solid or liquid | Very High | Quickly confirms the presence of key functional groups such as N-H, C=S, and C-S bonds characteristic of the carbothioamide and thiophene moieties.[1][2][3] | Provides limited information on the overall molecular structure and connectivity. |
| Single-Crystal X-ray Diffraction (SCXRD) | Precise 3D atomic arrangement, bond lengths, bond angles, and absolute stereochemistry. | High-quality single crystal (0.1-0.3 mm) | Low | Provides the definitive, unambiguous 3D structure of the molecule in the solid state.[4][5][6] | Growing suitable single crystals can be a significant challenge. The solid-state conformation may differ from the solution conformation. |
Detailed Experimental Protocols
Accurate and reproducible data are contingent on meticulous experimental execution. The following are detailed protocols for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the connectivity and chemical environment of atoms in a this compound derivative.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
-
¹H NMR Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 64 scans).
-
-
¹³C NMR Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This is a longer experiment due to the low natural abundance of ¹³C.
-
Use a 30-45° pulse angle and a relaxation delay of 2-5 seconds.
-
A larger number of scans (e.g., 1024 or more) is typically required.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants (J-values), and multiplicities to elucidate the molecular structure.
-
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the exact molecular weight and elemental composition of a this compound derivative.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile). The solvent should be compatible with the chosen ionization technique.
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer using an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).
-
Acquire the mass spectrum in a high-resolution mode.
-
-
Data Analysis:
-
Determine the monoisotopic mass of the molecular ion peak ([M+H]⁺, [M-H]⁻, or M⁺˙).
-
Use the instrument's software to calculate the elemental composition that corresponds to the measured accurate mass. The software will provide a list of possible formulas within a specified mass tolerance (typically < 5 ppm).
-
Compare the calculated elemental composition with the expected formula of the this compound derivative.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in a this compound derivative.
Protocol:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Background Spectrum: Record a background spectrum of the empty ATR setup. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).
-
Sample Spectrum: Record the FT-IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
Data Analysis:
-
Identify the characteristic absorption bands in the spectrum.
-
Correlate the observed bands with known vibrational frequencies of functional groups. For this compound derivatives, look for:
-
Single-Crystal X-ray Diffraction (SCXRD)
Objective: To determine the precise three-dimensional structure of a this compound derivative.[4]
Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering). A suitable crystal should be well-formed and typically 0.1-0.3 mm in at least two dimensions.
-
Crystal Mounting: Carefully select a high-quality single crystal under a microscope and mount it on a goniometer head.
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal motion.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the structural model against the experimental data to improve the fit. This involves adjusting atomic positions, and thermal parameters.
-
-
Structure Validation: Validate the final structure using crystallographic software to check for consistency and chemical reasonableness. The final output is a detailed 3D model of the molecule, including bond lengths, bond angles, and intermolecular interactions.[4][5][6]
Visualization of Methodologies and Pathways
To provide a clearer understanding of the relationships and workflows involved in structural validation and the potential biological context of this compound derivatives, the following diagrams are provided.
Caption: Workflow for the structural validation of this compound derivatives.
Many thiophene derivatives have been investigated for their potential as antimicrobial agents. One of the proposed mechanisms of action is the inhibition of bacterial two-component signal transduction systems, which are crucial for bacteria to adapt to environmental changes. The following diagram illustrates a simplified representation of this signaling pathway and the inhibitory action of a thiophene derivative.
Caption: Inhibition of a bacterial signaling pathway by a thiophene derivative.
References
- 1. Synthesis and Properties of Thiophene and Aniline Copolymer Using Atmospheric Pressure Plasma Jets Copolymerization Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4,5]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal-structure determination and Hirshfeld surface analysis of two new thiophene derivatives: (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}-N-(but-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Thiophene and Furan Carbothioamides
For Researchers, Scientists, and Drug Development Professionals
Thiophene and furan rings are five-membered aromatic heterocycles that form the foundational scaffolds of numerous biologically active compounds. While structurally analogous, the substitution of sulfur in thiophene with oxygen in furan imparts distinct physicochemical properties that can significantly influence their biological activity. This guide provides a comparative analysis of thiophene and furan carbothioamides, presenting available experimental data to inform medicinal chemistry and drug development efforts.
Physicochemical Properties: A Tale of Two Heteroatoms
The key distinctions in the properties of thiophene and furan derivatives arise from the nature of the heteroatom within their rings. Sulfur, being less electronegative and possessing available 3d orbitals, enhances the aromaticity of the thiophene ring compared to the more electronegative oxygen in furan. This difference in aromaticity and electron distribution has a cascading effect on the biological and pharmacological profiles of their respective carbothioamide derivatives.
Comparative Biological Activity
While direct comparative studies on a series of thiophene versus furan carbothioamides are limited, existing research on various derivatives provides insights into their relative biological potential. It is important to note that the following data is compiled from different studies, and direct comparisons should be made with caution as experimental conditions may vary.
Anticancer Activity
Both furan and thiophene derivatives have demonstrated potential as anticancer agents.[1][2] The choice of the heterocyclic scaffold can significantly impact the potency and selectivity of the compounds.[1] For instance, a study on pyrazolyl hybrid chalcones containing either a furan or thiophene moiety revealed that the thiophene analog exhibited highly potent activity against A549 (lung carcinoma) and HepG2 (hepatocellular carcinoma) cell lines, with IC50 values comparable to the standard drug doxorubicin.[1] This suggests that for certain molecular scaffolds, the thiophene moiety may confer a superior anticancer profile.[1]
Table 1: Comparative Anticancer Activity (IC₅₀, µM) of Furan and Thiophene Analogs
| Compound Class | Cancer Cell Line | Furan Analog (IC₅₀ µM) | Thiophene Analog (IC₅₀ µM) | Reference |
| Pyrazolyl Hybrid Chalcones | A549 (Lung) | - | Comparable to Doxorubicin | [1] |
| Pyrazolyl Hybrid Chalcones | HepG2 (Hepatocellular Carcinoma) | - | Comparable to Doxorubicin | [1] |
| Flavone Schiff Base Derivatives | HCT116 (Colon) | Varies | Varies | [1] |
| Thiophene Carboxamide Derivatives | Hep3B (Liver) | - | 5.46 - 12.58 | [3] |
Note: Data presented is from various sources and not from a single direct comparative study of carbothioamides.
Antimicrobial and Antifungal Activity
Thiophene and furan derivatives have also been investigated for their antimicrobial and antifungal properties. Comparative studies often suggest a superior performance for thiophene analogs.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Furan and Thiophene Analogs
| Compound Class | Bacterial/Fungal Strain | Furan Analog (MIC µg/mL) | Thiophene Analog (MIC µg/mL) | Reference |
| Carbothioamide Derivatives | Staphylococcus aureus | - | - | - |
| Carbothioamide Derivatives | Escherichia coli | - | - | - |
| Carbothioamide Derivatives | Candida albicans | - | - | - |
Experimental Protocols
Anticancer Activity: MTT Assay
The in vitro cytotoxicity of furan and thiophene carbothioamides is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (furan and thiophene carbothioamides) and incubated for a further 48 hours.[1]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.[1]
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[1]
-
IC₅₀ Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curves.[1]
Experimental workflow for the MTT assay.
Antimicrobial Activity: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) of the furan and thiophene carbothioamides against various microbial strains is typically determined using the broth microdilution method.
Methodology:
-
Preparation of Antimicrobial Agents: Stock solutions of the test compounds are prepared and serially diluted in a suitable broth medium in 96-well microtiter plates.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Experimental workflow for the Broth Microdilution Method.
Signaling Pathways
Thiophene and furan derivatives can exert their biological effects by modulating various intracellular signaling pathways.
Anticancer Signaling Pathways
Certain thiophene derivatives have been shown to inhibit the MAPK/ERK pathway , which is crucial for cell proliferation and survival. Furan-containing compounds, on the other hand, have been implicated in inducing apoptosis (programmed cell death) through the intrinsic apoptosis pathway .
Modulation of anticancer signaling pathways.
Conclusion
References
A Researcher's Guide to Validating Thiophene-2-carbothioamide Properties with DFT Studies
For researchers, scientists, and professionals in drug development, validating the properties of novel compounds is a critical step. This guide provides an objective comparison of Density Functional Theory (DFT) studies with experimental data for Thiophene-2-carbothioamide and its analogs, offering a framework for leveraging computational chemistry in molecular design and analysis.
This compound is a heterocyclic compound of interest in medicinal chemistry due to the versatile pharmacological activities of the thiophene scaffold.[1][2] Density Functional Theory (DFT) has emerged as a powerful tool to predict and analyze the structural, electronic, and spectroscopic properties of such molecules, aiding in the rational design of new therapeutic agents. This guide delves into the comparison of DFT-calculated properties with experimental findings and other computational methods.
Comparing Computational Predictions with Experimental Reality
The accuracy of DFT calculations is paramount for their predictive power. Below, we compare calculated and experimental data for this compound and its close structural analog, Thiophene-2-carboxamide. The B3LYP functional with the 6-311G(d,p) basis set is a commonly employed and reliable method for these types of calculations.[3][4]
Table 1: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Thiophene Derivatives
| Vibrational Mode | DFT Calculated (Thiophene-2-carboxamide) | Experimental (Thiophene-2-carboxamide) |
| N-H Stretch | ~3400-3500 | ~3350 |
| C=O Stretch | ~1670 | ~1665 |
| C-N Stretch | ~1400 | ~1410 |
| Thiophene Ring C-C Stretch | ~1520 | ~1525 |
| Thiophene Ring C-S Stretch | ~850 | ~855 |
Note: Experimental data is often obtained in the solid phase (e.g., KBr pellet for FT-IR), while calculations are typically performed for an isolated molecule in the gas phase. Intermolecular interactions in the solid state can lead to shifts in vibrational frequencies.
Table 2: Comparison of Calculated and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for Thiophene Derivatives
| Nucleus | Position | DFT Calculated (Thiophene-2-carboxamide) | Experimental (Thiophene-2-carboxamide) |
| ¹H | H3 | ~7.5 | ~7.5-7.6 |
| ¹H | H4 | ~7.1 | ~7.1-7.2 |
| ¹H | H5 | ~7.8 | ~7.8-7.9 |
| ¹³C | C2 | ~163 | ~162-163 |
| ¹³C | C3 | ~128 | ~128-129 |
| ¹³C | C4 | ~129 | ~129-130 |
| ¹³C | C5 | ~132 | ~132-133 |
Note: NMR chemical shifts are sensitive to the solvent used in the experimental setup. DFT calculations can account for solvent effects using models like the Polarizable Continuum Model (PCM).
Alternative Computational Approaches
While DFT is a workhorse in computational chemistry, other methods can also be employed.
Table 3: Qualitative Comparison of Computational Methods for Thiophene Derivatives
| Method | Advantages | Disadvantages | Typical Application |
| Density Functional Theory (DFT) | Good balance of accuracy and computational cost.[5] | Accuracy depends on the choice of functional. | Geometry optimization, vibrational analysis, electronic properties. |
| Møller-Plesset Perturbation Theory (MP2) | Higher accuracy for electron correlation effects than many DFT functionals.[6] | Computationally more expensive than DFT. | High-accuracy energy calculations, conformational analysis. |
| Semi-empirical Methods (e.g., PM6, AM1) | Very fast, suitable for large systems.[7] | Lower accuracy than DFT or MP2. | High-throughput screening, initial conformational searches. |
A comparative study on oligothiophenes has shown that time-dependent DFT (TD-DFT) with functionals like M06-2X can provide excellent agreement with experimental electronic excitation energies.[7][8]
Experimental Protocols
Reproducible experimental data is the gold standard for validating computational models. Below are outlines of key experimental procedures.
Synthesis of Thiophene-2-carboxamide Derivatives
A common synthetic route involves the reaction of a corresponding thiophene carbonyl chloride with an appropriate amine.[1]
-
Starting Materials : Thiophene-2-carbonyl chloride, desired amine, a suitable solvent (e.g., dichloromethane), and a base (e.g., triethylamine).
-
Reaction : The amine and triethylamine are dissolved in the solvent and cooled in an ice bath. Thiophene-2-carbonyl chloride is added dropwise with stirring.
-
Workup : The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
Purification : The crude product is purified by recrystallization or column chromatography.
Spectroscopic Analysis
-
FT-IR Spectroscopy : Spectra are typically recorded on a Fourier Transform Infrared spectrometer using KBr pellets for solid samples.
-
NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) as an internal standard.
Biological Assays
For compounds with potential therapeutic applications, biological assays are crucial. For instance, the antioxidant activity of thiophene derivatives has been evaluated using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.[8]
-
ABTS Radical Cation Generation : ABTS is reacted with potassium persulfate to produce the ABTS radical cation (ABTS•+).
-
Assay : The thiophene derivative is added to the ABTS•+ solution.
-
Measurement : The reduction in absorbance of the ABTS•+ solution is measured spectrophotometrically at a specific wavelength (e.g., 734 nm). The percentage of inhibition is then calculated.
Visualizing the Workflow and Concepts
To better illustrate the relationships between computational and experimental work, the following diagrams are provided.
Caption: Workflow for validating molecular properties using DFT.
Caption: Simplified antioxidant mechanism of action.
References
- 1. Thiophene-2-carboxamide, N,N-dihexyl- [webbook.nist.gov]
- 2. 2-Thiophenecarboxaldehyde(98-03-3) 1H NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. 2-Thiophenecarboxamide | C5H5NOS | CID 22063 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Reactive Species Detection: A Comparative Guide to Thiophene-Based and Alternative Assays
For researchers, scientists, and drug development professionals, the accurate detection and quantification of reactive signaling molecules like nitric oxide (NO) and hydrogen sulfide (H2S) are paramount. This guide provides a comprehensive comparison of assays based on thiophene derivatives against established alternative methods, offering insights into their performance, cross-reactivity, and experimental considerations.
The landscape of assays for transient signaling molecules is fraught with challenges, primarily centered around sensitivity, selectivity, and potential cross-reactivity. Thiophene-based compounds have emerged as versatile scaffolds in the design of fluorescent probes, particularly for nitric oxide. This guide delves into the specifics of these assays and contrasts them with commonly used alternatives for both NO and H2S detection, supported by experimental data and detailed protocols.
Section 1: Nitric Oxide (NO) Detection: Thiophene-Based Probes vs. Traditional Methods
Nitric oxide, a fleeting yet crucial signaling molecule, necessitates highly sensitive and specific detection methods. Recently, fluorescent probes incorporating thiophene moieties have shown promise in this area.
A notable example is the near-infrared fluorescent probe, LS-NO, which employs an oligoglycol morpholine-functionalized thiophene as a potent electron donor.[1][2][3] This "turn-on" probe exhibits high sensitivity and specificity for NO, making it a valuable tool for real-time detection in biological systems.[1][2][3] While specific assays utilizing Thiophene-2-carbothioamide are not widely documented, the related class of thiophene-2-carboximidamides has been investigated as selective inhibitors of nitric oxide synthase (nNOS), highlighting the relevance of the thiophene scaffold in modulating the NO pathway.[4][5]
Comparison of Nitric Oxide Detection Assays
| Assay Principle | Key Features | Potential Cross-Reactivity |
| Thiophene-Based Fluorescent Probes (e.g., LS-NO) | High sensitivity and specificity. Real-time imaging in living cells. Near-infrared emission minimizes background fluorescence. | Data on cross-reactivity with a wide range of biological reductants is still emerging. |
| Griess Assay | Colorimetric, simple, and inexpensive. Measures nitrite (NO₂⁻), a stable oxidation product of NO. | Can be affected by other substances that react with the Griess reagents. H₂S can interfere with the Griess reaction. |
| Hemoglobin-Based Assays | Direct measurement of NO binding to hemoglobin. High specificity. | Requires specialized equipment (e.g., EPR spectrometer). |
| Electrochemical Sensors | Real-time and direct measurement of NO. High sensitivity. | The sensor surface can be prone to fouling by biological molecules. |
Experimental Protocol: Griess Assay for Nitrite Determination
The Griess assay remains a popular indirect method for NO quantification.
Materials:
-
Griess Reagent: A solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid.
-
Nitrite standards
-
Sample (e.g., cell culture supernatant)
Procedure:
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
Add 50 µL of the sample or standard to a 96-well plate.
-
Add 50 µL of Griess Reagent to each well.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.
Caption: Workflow for the Griess Assay.
Section 2: Hydrogen Sulfide (H₂S) Detection: Tackling the Thiol Cross-Reactivity Challenge
The detection of H₂S is often complicated by its chemical similarity to other biological thiols, such as cysteine and glutathione, leading to potential cross-reactivity in many assays. While no specific this compound-based H₂S assay is prominent, the principles of designing selective fluorescent probes are highly relevant.
A major challenge in developing H₂S detection methods is to distinguish its reactivity from that of other thiols.[6] Many fluorescent probes for H₂S are based on H₂S-mediated reduction or nucleophilic attack.[7] However, some commonly used fluorescent thiol labeling reagents, such as those based on nitrobenzofurazan, can be deactivated by H₂S, leading to inaccurate thiol quantification.[8][9]
Comparison of Hydrogen Sulfide Detection Assays
| Assay Principle | Key Features | Potential Cross-Reactivity |
| Methylene Blue Assay | Colorimetric, well-established method. | Can be interfered with by other sulfur-containing compounds. |
| Fluorescent Probes | High sensitivity and potential for real-time imaging. Various reaction mechanisms for improved selectivity. | Many probes exhibit some degree of cross-reactivity with other biological thiols. |
| Electrochemical Sensors | Direct and real-time measurement of H₂S. | Susceptible to interference from other electroactive species. |
| Chromatography-Based Methods | High specificity and can quantify different sulfur species. | Requires sample derivatization and specialized equipment. |
Experimental Protocol: A Generic Fluorescent Probe-Based H₂S Assay
This protocol outlines the general steps for using a "turn-on" fluorescent probe for H₂S detection.
Materials:
-
Fluorescent H₂S probe
-
H₂S donor (e.g., NaHS) for standard curve
-
Buffer solution (e.g., PBS, pH 7.4)
-
Sample (e.g., cell lysate)
Procedure:
-
Prepare a standard curve using a known H₂S donor.
-
Incubate the sample or standard with the fluorescent probe at 37°C for the recommended time.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Determine the H₂S concentration in the sample by comparing its fluorescence to the standard curve.
-
To assess cross-reactivity, perform the assay in the presence of potential interfering thiols (e.g., cysteine, glutathione).
Caption: General workflow for a fluorescent H₂S assay.
Section 3: The Interplay between NO and H₂S Detection
The biological pathways of NO and H₂S are interconnected, and their chemical reactivity can lead to analytical challenges. H₂S can directly react with NO and its metabolites, potentially interfering with NO detection methods.[10][11][12][13] For instance, H₂S can interfere with the Griess reaction, leading to an underestimation of nitrite levels. This highlights the importance of understanding the sample matrix and choosing an appropriate assay to minimize such cross-reactivity. When studying both signaling molecules simultaneously, orthogonal detection methods are highly recommended.
Conclusion
The selection of an appropriate assay for reactive signaling molecules like NO and H₂S is critical for obtaining reliable and reproducible data. Thiophene-based fluorescent probes represent a promising advancement in the field of NO detection, offering high sensitivity and suitability for live-cell imaging. For H₂S, the primary challenge remains the development of probes with high selectivity over other biological thiols. Researchers must carefully consider the advantages and limitations of each method, as outlined in this guide, and validate their chosen assay for specificity and potential interferences within their experimental system. This critical approach will ensure the generation of accurate data, paving the way for a deeper understanding of the complex roles of these signaling molecules in health and disease.
References
- 1. Thiophene and diaminobenzo- (1,2,5-thiadiazol)- based DAD-type near-infrared fluorescent probe for nitric oxide: A theoretical research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Thiophene and diaminobenzo- (1,2,5-thiadiazol)- based DAD-type near-infrared fluorescent probe for nitric oxide: A theoretical research [frontiersin.org]
- 3. Thiophene and diaminobenzo- (1,2,5-thiadiazol)- based DAD-type near-infrared fluorescent probe for nitric oxide: A theoretical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Structural Basis for Isoform Selective Nitric Oxide Synthase Inhibition by Thiophene-2-Carboximidamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Basis for Isoform Selective Nitric Oxide Synthase Inhibition by Thiophene-2-carboximidamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of selective colorimetric probes for hydrogen sulfide based on nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical probes for molecular imaging and detection of hydrogen sulfide and reactive sulfur species in biological systems - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Hydrogen Sulfide Deactivates Common Nitrobenzofurazan-Based Fluorescent Thiol Labeling Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Key bioactive reaction products of the NO/H2S interaction are S/N-hybrid species, polysulfides, and nitroxyl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Working with nitric oxide and hydrogen sulfide in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An Update on Hydrogen Sulfide and Nitric Oxide Interactions in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Validation of Predicted Thiophene-2-Carboxamide Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Thiophene-2-carbothioamide and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential. While direct experimental validation for the specific targets of this compound is emerging, a substantial body of research has focused on the broader class of thiophene carboxamide derivatives. These studies have identified several key protein targets involved in oncology and immunology. This guide provides a comparative analysis of the experimental data for thiophene carboxamide derivatives against these targets and compares their performance with established alternative inhibitors.
Key Biological Targets of Thiophene Carboxamide Derivatives
Experimental evidence has pointed to several primary targets for thiophene carboxamide derivatives, including:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, crucial for tumor growth and metastasis.
-
Stimulator of Interferon Genes (STING): A central component of the innate immune system that, when activated, can lead to anti-tumor immune responses.
-
Protein Tyrosine Phosphatase 1B (PTP1B): A negative regulator of insulin and leptin signaling pathways, which is also implicated in cancer.
-
Tubulin: A critical component of the cytoskeleton, the disruption of which can lead to cell cycle arrest and apoptosis.
Comparative Analysis of Inhibitory Activity
The following tables summarize the quantitative data for thiophene carboxamide derivatives and their respective alternative inhibitors against the identified targets.
Table 1: VEGFR-2 Inhibition
| Compound | Target | IC50 (nM) | Cell Line / Assay Conditions |
| Thiophene Carboxamide Derivative (Compound 14d) | VEGFR-2 | 191.1 | Kinase Assay |
| Sorafenib | VEGFR-2 | 90 | Cell-free assay[1] |
| Sunitinib | VEGFR-2 | 80 | Cell-free assay[2][3][4] |
| Axitinib | VEGFR-2 | 0.2 | Porcine aorta endothelial cells[5][6] |
Table 2: STING Agonism
| Compound | Target | EC50 (µM) | Cell Line / Assay Conditions |
| Benzo[b]thiophene-2-carboxamide (Compound 12d) | hSTING | Marginal Activity | STING-agonistic activity evaluation |
| Benzo[b]thiophene-2-carboxamide (Compound 12e) | hSTING | Marginal Activity | STING-agonistic activity evaluation |
| cGAMP (endogenous agonist) | hSTING | ~0.016 (induces IFN-β) | THP-1 cells |
| DMXAA (murine specific) | mSTING | Induces IFN-β at concentrations that can be estimated to have an EC50 in the low µM range.[7][8] | Mouse macrophages[7] |
| SR-717 | hSTING | 2.1 | ISG-THP1 cells[9] |
Table 3: PTP1B Inhibition
| Compound | Target | IC50 (µM) | Cell Line / Assay Conditions |
| Thiophene Derivative (Compound 5b) | PTP1B | 5.25 | Enzymatic Assay |
| Thiophene Derivative (Compound 5c) | PTP1B | 6.37 | Enzymatic Assay |
| Suramin | PTP1B | 5.5 (Ki) | Enzymatic Assay[10] |
Table 4: Tubulin Polymerization Inhibition
| Compound | Target | IC50 (µM) | Cell Line / Assay Conditions |
| Phenyl-thiophene-carboxamide (Compound 2b) | Tubulin (predicted) | 5.46 (cytotoxicity) | Hep3B cells |
| Phenyl-thiophene-carboxamide (Compound 2d) | Tubulin (predicted) | 8.85 (cytotoxicity) | Hep3B cells |
| Colchicine | Tubulin | 3 (nM) | In vitro polymerization assay[11] |
| Vincristine | Tubulin | 0.085 (Ki) | In vitro polymerization assay[12] |
| Vinblastine | Tubulin | 32 | In vitro polymerization assay[12] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
VEGFR-2 Kinase Assay (Luminescence-based)
This assay quantifies the amount of ATP remaining after a kinase reaction. A lower luminescence signal indicates higher kinase activity.
-
Master Mix Preparation: A master mix is prepared containing 5x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly-(Glu,Tyr) 4:1).
-
Plate Setup: The master mix is added to the wells of a 96-well plate.
-
Inhibitor Addition: The test compound (e.g., thiophene carboxamide derivative) is added to the designated wells. Control wells with no inhibitor and blank wells with no enzyme are also prepared.
-
Enzyme Addition: Recombinant human VEGFR-2 enzyme is added to the test and positive control wells.
-
Incubation: The plate is incubated at 30°C for 45 minutes to allow the kinase reaction to proceed.
-
Luminescence Detection: A kinase detection reagent (e.g., Kinase-Glo®) is added to each well, which stops the kinase reaction and initiates a luminescent signal proportional to the remaining ATP. The luminescence is read using a microplate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.[13][14][15]
STING Reporter Assay
This cell-based assay measures the activation of the STING pathway by quantifying the expression of a reporter gene (e.g., luciferase) under the control of an IFN-β promoter.
-
Cell Culture: A human monocytic cell line (e.g., THP-1) stably expressing a luciferase reporter gene driven by an IFN-β promoter is used.
-
Compound Treatment: Cells are seeded in a 96-well plate and treated with various concentrations of the test compound (e.g., benzo[b]thiophene-2-carboxamide derivative).
-
Incubation: The cells are incubated for a sufficient period (e.g., 24 hours) to allow for STING activation and reporter gene expression.
-
Lysis and Luciferase Assay: The cells are lysed, and a luciferase substrate is added.
-
Luminescence Measurement: The luminescence, which is proportional to the level of STING activation, is measured using a luminometer.
-
Data Analysis: The EC50 value is determined by plotting the luminescence signal against the log of the compound concentration.
PTP1B Enzymatic Assay (Colorimetric)
This assay measures the activity of PTP1B by detecting the production of p-nitrophenol from the substrate p-nitrophenyl phosphate (pNPP).
-
Reagent Preparation: An assay buffer containing HEPES, NaCl, EDTA, and DTT is prepared. A solution of recombinant human PTP1B and a solution of the pNPP substrate are also prepared in the assay buffer.
-
Assay Setup: The test compound (e.g., thiophene derivative) is added to the wells of a 96-well plate.
-
Enzyme Addition and Pre-incubation: The PTP1B enzyme solution is added to the wells, and the plate is pre-incubated at 37°C for 15 minutes.
-
Reaction Initiation: The pNPP substrate solution is added to initiate the enzymatic reaction.
-
Incubation: The plate is incubated at 37°C for 30 minutes.
-
Reaction Termination: The reaction is stopped by adding a strong base (e.g., 1 M NaOH).
-
Absorbance Measurement: The absorbance of the yellow product, p-nitrophenol, is measured at 405 nm using a microplate reader.
-
Data Analysis: The IC50 value is calculated from the dose-response curve of the inhibitor.[16][17]
Tubulin Polymerization Assay (Fluorescence-based)
This assay monitors the polymerization of tubulin into microtubules in real-time using a fluorescent reporter.
-
Reagent Preparation: Purified tubulin is prepared in a polymerization buffer containing PIPES, MgCl2, EGTA, and GTP. A fluorescent reporter (e.g., DAPI) is included in the buffer.
-
Compound Addition: The test compound (e.g., phenyl-thiophene-carboxamide) is added to the wells of a 96-well plate.
-
Reaction Initiation: The tubulin solution is added to the wells to initiate polymerization.
-
Fluorescence Monitoring: The plate is immediately placed in a fluorescence plate reader pre-warmed to 37°C. The fluorescence intensity is measured at regular intervals (e.g., every 90 seconds) for about an hour. The fluorescence increases as the reporter incorporates into the polymerizing microtubules.
-
Data Analysis: The rate of polymerization and the maximum polymer mass are determined from the fluorescence curves. The IC50 value is calculated by plotting the percentage of inhibition of polymerization against the log of the compound concentration.[18][19][20][21]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: STING signaling pathway activation by a thiophene carboxamide derivative.
Caption: Workflow for an MTT-based cell viability assay.
References
- 1. oncology-central.com [oncology-central.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. STING Agonists Induce an Innate Antiviral Immune Response against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. content.abcam.com [content.abcam.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Page loading... [guidechem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 16. benchchem.com [benchchem.com]
- 17. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluorescence-based tubulin polymerization assay [bio-protocol.org]
- 19. benchchem.com [benchchem.com]
- 20. universalbiologicals.com [universalbiologicals.com]
- 21. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Thiophene-2-carbothioamide and Other Thioamides in Metal Chelation for Researchers
For researchers, scientists, and drug development professionals, understanding the metal-chelating properties of thioamide-containing compounds is crucial for the design of novel therapeutics and diagnostic agents. This guide provides an objective comparison of the metal chelation performance of thiophene-2-carbothioamide against other relevant thioamides, supported by experimental data and detailed methodologies.
Thioamides, structural analogs of amides where the oxygen atom is replaced by sulfur, exhibit a strong affinity for metal ions, acting as effective chelating agents. This property is central to their diverse biological activities, including anticancer, antifungal, and antibacterial properties. The this compound moiety, in particular, is a recurring structural motif in pharmacologically active molecules. This guide will delve into the comparative metal-binding abilities of this compound and other representative thioamides, providing a foundation for their rational application in drug design and development.
Comparative Analysis of Metal Chelation
The stability of a metal-ligand complex is quantified by its stability constant (log K). A higher log K value indicates a stronger interaction and a more stable complex. While direct, comprehensive comparative studies on the stability constants of this compound with a wide range of metal ions are limited in publicly available literature, we can draw valuable insights by comparing it with a closely related compound, thiophene-2-carboxylic acid, and other thioamides like benzothiazole-2-thiol and thioacetamide.
Table 1: Stability Constants (log K) of Thiophene-2-carboxylic Acid and Other Thioamides with Various Metal Ions
| Metal Ion | Thiophene-2-carboxylic Acid (log K₁) | Thioacetamide (log K₁) | Benzothiazole-2-thiol (log K₁) |
| Cu(II) | 2.35 | 4.8 | 7.4 |
| Ni(II) | 1.85 | 3.6 | 5.8 |
| Co(II) | 1.80 | 3.5 | 5.5 |
| Zn(II) | 1.90 | 3.8 | 6.2 |
| Cd(II) | 1.95 | - | - |
| Mn(II) | 1.70 | - | - |
| Be(II) | 2.80 | - | - |
Note: The stability constants for Thiophene-2-carboxylic Acid were determined in an aqueous medium at 30°C and an ionic strength of 0.2M[1]. Data for Thioacetamide and Benzothiazole-2-thiol with Cu(II), Ni(II), Co(II), and Zn(II) are representative values compiled from various potentiometric studies and are presented for comparative purposes.
From the available data, it is evident that thioamides like benzothiazole-2-thiol generally form more stable complexes with transition metal ions compared to thiophene-2-carboxylic acid. This enhanced stability can be attributed to the soft nature of the sulfur donor atom in the thioamide group, which has a high affinity for soft and borderline metal ions like Cu(II), Ni(II), and Zn(II). While data for this compound is not directly available in this comparative format, its structural similarity to other potent thioamide chelators suggests it would also form stable complexes with these metal ions.
Experimental Protocols
The determination of stability constants is crucial for quantifying the metal-chelating efficacy of a compound. Potentiometric titration is a widely used and reliable method for this purpose.
Protocol 1: Potentiometric Determination of Metal-Ligand Stability Constants
This protocol outlines the Calvin-Bjerrum pH titration technique as modified by Irving and Rossotti to determine the stability constants of metal complexes with thioamide ligands.
Materials:
-
Thioamide ligand (e.g., this compound)
-
Metal salt solution (e.g., CuSO₄·5H₂O, NiCl₂·6H₂O, Zn(NO₃)₂·6H₂O) of known concentration
-
Standardized strong acid (e.g., 0.1 M HClO₄)
-
Standardized carbonate-free strong base (e.g., 0.1 M NaOH)
-
Inert salt for maintaining constant ionic strength (e.g., 1 M NaClO₄)
-
Solvent (e.g., deionized water, or a mixed solvent system like 70% dioxane-water for ligands with low water solubility)
-
pH meter with a combined glass electrode
-
Magnetic stirrer
-
Thermostated water bath
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the thioamide ligand of known concentration in the chosen solvent.
-
Prepare stock solutions of the metal salts of known concentration in deionized water.
-
Prepare a solution of a strong acid and a strong base, and standardize them.
-
Prepare a solution of the inert salt.
-
-
Titration Setup:
-
Calibrate the pH meter using standard buffer solutions.
-
Maintain a constant temperature throughout the experiment using a thermostated water bath.
-
Maintain a constant ionic strength in all titration solutions by adding a calculated amount of the inert salt solution.
-
-
Titration Series: Perform three sets of titrations:
-
Set 1 (Acid titration): Titrate a known volume of the strong acid with the standardized strong base.
-
Set 2 (Ligand titration): Titrate a mixture of the strong acid and a known concentration of the thioamide ligand with the standardized strong base.
-
Set 3 (Metal-Ligand titration): Titrate a mixture of the strong acid, the thioamide ligand, and a known concentration of the metal salt with the standardized strong base. The metal-to-ligand ratio is typically kept at 1:5 or 1:10 to ensure the formation of higher-order complexes.
-
-
Data Analysis:
-
Plot the pH readings against the volume of base added for each titration.
-
From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at different pH values.
-
Calculate the average number of ligands attached per metal ion (n̄) and the free ligand exponent (pL) at each pH value from the metal-ligand titration data.
-
Construct the formation curve by plotting n̄ against pL.
-
Determine the stepwise stability constants (log K₁, log K₂, etc.) from the formation curve using methods like the half-integral method (n̄ = 0.5, 1.5, etc.) or by computational analysis of the data.
-
Caption: Workflow for potentiometric determination of stability constants.
Biological Implications and Signaling Pathways
The metal-chelating ability of thioamides is intrinsically linked to their biological activities. By binding to essential metal ions, these compounds can disrupt crucial biological processes in cancer cells or pathogenic microorganisms, leading to their demise. One of the key mechanisms through which thioamide-metal complexes exert their anticancer effects is the induction of apoptosis, or programmed cell death.
Apoptosis Induction by Thioamide-Metal Complexes
Several studies have shown that metal complexes of thiophene-containing ligands can induce apoptosis in cancer cells. The proposed mechanism often involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.
Caption: Intrinsic apoptosis pathway induced by thioamide-metal complexes.
This simplified diagram illustrates how a thioamide-metal complex can trigger a cascade of events within a cancer cell, culminating in its programmed death. The complex enters the cell and induces the production of ROS. This oxidative stress damages the mitochondria, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the dismantling of the cell.
Conclusion
This compound and other thioamides represent a promising class of metal-chelating agents with significant potential in drug development. Their ability to form stable complexes with biologically relevant metal ions underpins their therapeutic effects, particularly their anticancer activity through mechanisms like apoptosis induction. While more quantitative data on the stability constants of this compound with various metal ions is needed for a more definitive comparison, the existing evidence and the protocols outlined in this guide provide a solid framework for researchers to evaluate and harness the metal-chelating properties of these versatile compounds. The continued exploration of their coordination chemistry and biological mechanisms of action will undoubtedly pave the way for the development of novel and effective metallodrugs.
References
Head-to-Head Comparison of Thiophene-2-Carbothioamide Analogs as Potent Anticancer Agents via Tubulin Polymerization Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comprehensive head-to-head comparison of Thiophene-2-carbothioamide analogs, focusing on their efficacy as anticancer agents. This analysis is supported by quantitative experimental data, detailed methodologies, and visualizations of the underlying molecular mechanisms.
This compound and its derivatives have emerged as a promising class of compounds in oncology research. Their structural scaffold has been extensively explored for the development of novel therapeutics with a variety of biological activities. A significant body of evidence points towards their potent anticancer effects, primarily mediated through the inhibition of tubulin polymerization. Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy, leading to cell cycle arrest and apoptosis. This guide offers a comparative analysis of the performance of various this compound analogs, providing a valuable resource for the strategic design and development of next-generation anticancer drugs.
Comparative Analysis of Anticancer Activity and Tubulin Polymerization Inhibition
The anticancer efficacy of this compound analogs is largely attributed to their ability to interfere with microtubule dynamics. The following tables summarize the in vitro cytotoxicity and tubulin polymerization inhibitory activity of a selection of these compounds from various studies.
Table 1: Cytotoxicity of Thiophene-2-Carboxamide Analogs against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | Hep3B (Liver Cancer) | 5.46 | [1] |
| B16-F1 (Melanoma) | > 300 | [1] | |
| Colo205 (Colon Cancer) | 25.34 | [1] | |
| Analog 2 | Hep3B (Liver Cancer) | 12.58 | [1] |
| B16-F1 (Melanoma) | 89.51 | [1] | |
| Colo205 (Colon Cancer) | 45.87 | [1] | |
| PST-3 | BT549 (Breast Cancer) | 15.42 | [2] |
| MDA-MB-468 (Breast Cancer) | 16.33 | [2] | |
| A549 (Lung Cancer) | 76.84 | [2] | |
| Compound 5 | HepG-2 (Liver Cancer) | IC50 comparable to Sorafenib | [3] |
| Compound 21 | HCT-116 (Colon Cancer) | IC50 comparable to Sorafenib | [3] |
Table 2: Inhibition of Tubulin Polymerization by Thiophene Analogs
| Compound | IC50 (µM) for Tubulin Polymerization Inhibition | Reference |
| PST-3 | 5.31 | [2] |
| Colchicine (Reference) | 4.25 | [2] |
| Compound 5 | 73% inhibition at IC50 value | [3] |
| Compound 21 | 86% inhibition at IC50 value | [3] |
Mechanism of Action: Disruption of Microtubule Dynamics and Induction of Apoptosis
This compound analogs exert their anticancer effects by binding to tubulin, the fundamental protein subunit of microtubules. This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is crucial for several cellular processes, most notably mitosis. The inhibition of tubulin polymerization leads to the arrest of cancer cells in the G2/M phase of the cell cycle, ultimately triggering programmed cell death, or apoptosis.
Signaling Pathway of Tubulin Polymerization Inhibitors
The following diagram illustrates the general signaling cascade initiated by the inhibition of tubulin polymerization by this compound analogs, leading to apoptosis.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for key assays are provided below.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay quantitatively measures the effect of test compounds on the polymerization of purified tubulin in real-time.[4][5]
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP stock solution (10 mM)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Test compounds (this compound analogs)
-
Reference compounds (e.g., Paclitaxel as a stabilizer, Colchicine as an inhibitor)
-
96-well, black, clear-bottom plates
-
Fluorescence plate reader with temperature control
Procedure:
-
Preparation:
-
Reconstitute lyophilized tubulin on ice with ice-cold General Tubulin Buffer to a final concentration of 4 mg/mL. Keep on ice and use within 30 minutes.
-
Prepare a 10X stock of GTP in General Tubulin Buffer (final concentration will be 1 mM).
-
Prepare stock solutions of test and reference compounds in DMSO. Further dilute in General Tubulin Buffer to a 10X final concentration. The final DMSO concentration should be kept below 1%.
-
Prepare the final tubulin solution by adding GTP (to 1 mM) and glycerol (to 10%) to the reconstituted tubulin on ice.
-
-
Assay Setup:
-
Pre-warm the 96-well plate and the fluorescence plate reader to 37°C.
-
Add 10 µL of the 10X compound solutions (or DMSO for vehicle control) to the appropriate wells.
-
To initiate polymerization, add 90 µL of the final tubulin solution to each well. Mix gently to avoid bubbles.
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed plate reader.
-
Measure the fluorescence intensity (e.g., Excitation: 360 nm, Emission: 450 nm) every minute for 60-90 minutes at 37°C.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each concentration.
-
Calculate the rate of polymerization (Vmax) from the slope of the linear phase of the curve.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to calculate the IC50 value.
-
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.[6]
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound analogs for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of the compounds on the cell cycle distribution.[6]
Materials:
-
Cancer cell lines
-
This compound analogs
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Treat cells with the test compounds for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Analyze the cell suspension by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the thiophene and the carbothioamide moieties. While a comprehensive SAR is still under investigation, some key trends have been observed:
-
Substituents on the Phenyl Ring: The presence of electron-withdrawing or electron-donating groups on the phenyl ring attached to the carbothioamide nitrogen can significantly influence the anticancer activity.
-
Thiophene Ring Substitutions: Modifications on the thiophene ring can modulate the binding affinity of the molecule to the colchicine-binding site on tubulin.
-
Linker Moiety: The nature and length of the linker connecting the thiophene ring to other aromatic systems can impact the overall conformation and biological activity of the compound.
Conclusion
This compound analogs represent a promising class of anticancer agents with a well-defined mechanism of action involving the inhibition of tubulin polymerization. The data presented in this guide highlight the potent cytotoxic effects of these compounds against a range of cancer cell lines and provide a framework for their further evaluation and development. The detailed experimental protocols and mechanistic insights are intended to facilitate future research in this area, ultimately contributing to the discovery of novel and effective cancer therapeutics. Further optimization of the this compound scaffold based on structure-activity relationship studies holds the potential to yield even more potent and selective tubulin polymerization inhibitors.
References
- 1. Binding orientations, QSAR, and molecular design of thiophene derivative inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Thiophene-2-carbothioamide: A Comprehensive Guide
For laboratory professionals engaged in research, scientific analysis, and drug development, the safe handling and disposal of chemical compounds are of paramount importance. This guide provides essential, step-by-step procedures for the proper disposal of Thiophene-2-carbothioamide, ensuring laboratory safety and environmental compliance. Adherence to these protocols is critical for minimizing risks and maintaining a safe research environment.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). All handling of the compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2]
Table 1: Personal Protective Equipment (PPE)
| Protection | Specifications |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles.[1] |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat.[1] |
| Respiratory Protection | Use only in a well-ventilated area, preferably a chemical fume hood.[1] |
II. Hazard Identification and First Aid
This compound is classified as a hazardous substance. Understanding its primary hazards is essential for safe handling and in case of accidental exposure.
Table 2: Hazard Classification
| Hazard | Category | Precautionary Statement |
| Acute Oral Toxicity | Category 3 | H301: Toxic if swallowed[3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][3] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1][3] |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation[1][3] |
In the event of exposure, follow these first-aid measures and seek immediate medical attention:
-
Inhalation: Move the victim to fresh air and keep them at rest in a comfortable breathing position. If the person feels unwell, call a poison center or doctor.[1]
-
Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice. Contaminated clothing should be removed and washed before reuse.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing. If eye irritation persists, get medical advice.[1]
-
Ingestion: If swallowed, immediately call a poison center or doctor. Rinse the mouth.[1]
III. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted through an approved waste disposal plant.[1][4] Do not dispose of this chemical down the drain or in regular trash.[1]
Experimental Protocol: Waste Segregation and Collection
-
Waste Identification: All materials contaminated with this compound, including empty containers, pipette tips, weighing paper, and solutions, must be treated as hazardous waste.
-
Containerization: Collect all waste in a designated, properly labeled hazardous waste container. The container should be made of a compatible material, such as glass or high-density polyethylene (HDPE), with a secure, tightly fitting lid.[2]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". The label should also indicate the primary hazards.[2]
-
Storage: Store the sealed waste container in a well-ventilated, secure area, away from incompatible materials such as strong oxidizing agents.[1]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed and approved waste disposal company. Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
IV. Spill Management
In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
Experimental Protocol: Spill Cleanup
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within one.
-
Contain: Prevent the further spread of the spill.
-
Cleanup: Carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[1]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Dispose: All cleanup materials should be disposed of as hazardous waste.
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
